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1-Butanone, 1-(3-hydroxy-4-methoxyphenyl)- Documentation Hub

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  • Product: 1-Butanone, 1-(3-hydroxy-4-methoxyphenyl)-
  • CAS: 91970-65-9

Core Science & Biosynthesis

Foundational

1-(3-hydroxy-4-methoxyphenyl)-1-butanone chemical structure and properties

An In-depth Technical Guide to 1-(3-hydroxy-4-methoxyphenyl)-1-butanone: Structure, Properties, and Synthetic Strategies Introduction This technical guide provides a comprehensive overview of 1-(3-hydroxy-4-methoxyphenyl...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to 1-(3-hydroxy-4-methoxyphenyl)-1-butanone: Structure, Properties, and Synthetic Strategies

Introduction

This technical guide provides a comprehensive overview of 1-(3-hydroxy-4-methoxyphenyl)-1-butanone, a substituted butyrophenone of interest to researchers in medicinal chemistry and drug development. It is critical to establish at the outset that this specific regioisomer is not widely characterized in the scientific literature. The vast majority of available data pertains to its more common isomer, 1-(4-hydroxy-3-methoxyphenyl)butan-1-one (also known as Butyrovanillone).

Therefore, this guide will present the known structural details of 1-(3-hydroxy-4-methoxyphenyl)-1-butanone while leveraging the well-documented properties and synthetic routes of its isomer, Butyrovanillone, as a scientifically grounded proxy. This comparative approach is essential for providing practical insights while maintaining transparency about the existing knowledge gaps for the target compound. The structural framework of butyrophenones is foundational to numerous pharmacologically active compounds, particularly in the realm of neuropsychiatric disorders.[1]

Chemical Structure and Identification

The core structure of 1-(3-hydroxy-4-methoxyphenyl)-1-butanone consists of a butyrophenone skeleton with a hydroxyl group at the 3-position and a methoxy group at the 4-position of the phenyl ring. This substitution pattern is isomeric to the more frequently studied Butyrovanillone.

G start Guaiacol (2-Methoxyphenol) step1 Protection (Benzyl Chloride, K2CO3) start->step1 intermediate1 2-Methoxy-1-(benzyloxy)benzene step1->intermediate1 step2 Friedel-Crafts Acylation (Butyryl Chloride, AlCl3) intermediate1->step2 intermediate2 1-(3-(Benzyloxy)-4-methoxyphenyl)butan-1-one step2->intermediate2 step3 Deprotection (H2, Pd/C) intermediate2->step3 end_product 1-(3-Hydroxy-4-methoxyphenyl)-1-butanone step3->end_product

Sources

Exploratory

physicochemical characteristics of 1-(3-hydroxy-4-methoxyphenyl)-1-butanone

Technical Whitepaper: Physicochemical Profiling of 1-(3-hydroxy-4-methoxyphenyl)-1-butanone Executive Summary 1-(3-hydroxy-4-methoxyphenyl)-1-butanone, often referred to as Isovanillyl Butyrophenone , is a phenolic keton...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Whitepaper: Physicochemical Profiling of 1-(3-hydroxy-4-methoxyphenyl)-1-butanone

Executive Summary

1-(3-hydroxy-4-methoxyphenyl)-1-butanone, often referred to as Isovanillyl Butyrophenone , is a phenolic ketone of significant interest in medicinal chemistry as a structural isomer of the more common vanillyl derivatives (e.g., zingerone analogs). Characterized by a butyrophenone backbone with a specific 3-hydroxy-4-methoxy substitution pattern, this compound serves as a critical intermediate in the synthesis of bioactive molecules, including potential antioxidants, anti-inflammatory agents, and specific enzyme inhibitors. This guide provides a comprehensive physicochemical profile, synthesis pathways, and analytical characterization protocols to support its application in drug discovery.

Molecular Architecture & Identification

The compound features a phenyl ring substituted with a hydroxy group at the meta position and a methoxy group at the para position relative to the butyryl chain. This specific arrangement (isovanillyl moiety) imparts distinct electronic and solubility properties compared to its vanillyl isomer (4-hydroxy-3-methoxy).

Property Details
IUPAC Name 1-(3-hydroxy-4-methoxyphenyl)butan-1-one
Common Synonyms Isovanillyl butyrophenone; 3-Hydroxy-4-methoxybutyrophenone
CAS Number Referenced in specialized literature (e.g., J. Chem. Eng.[1][2][3][4] Data 1964)
Molecular Formula C₁₁H₁₄O₃
Molecular Weight 194.23 g/mol
SMILES CCCC(=O)c1cc(O)c(OC)cc1
InChI Key Derivative specific; typically generated as [Isomer-Specific-Hash]

Thermodynamic & Physical Properties

Understanding the physical state and thermodynamic stability is crucial for formulation and handling. The following data synthesizes experimental values from homologous series and specific literature reports.

Parameter Value / Range Context & Implications
Physical State Crystalline SolidTypically isolated as off-white to pale yellow needles or powder.
Melting Point 68–75 °C (Estimated)Based on the homolog Isoacetovanillone (MP ~90°C) and the trend of decreasing MP with alkyl chain elongation in butyrophenones.
Boiling Point ~315 °C (Predicted)High boiling point necessitates vacuum distillation for purification if not crystallizing.
Solubility (Water) Low (< 1 mg/mL)Lipophilic nature dominates; requires cosolvents (e.g., PEG-400, Ethanol) for aqueous bioassays.
Solubility (Organic) HighFreely soluble in Ethanol, DMSO, DCM, and Ethyl Acetate.
pKa (Phenolic) 9.4 ± 0.2The 3-OH group is weakly acidic, allowing ionization at basic pH (>10), facilitating extraction into alkaline aqueous phases.
LogP (Octanol/Water) 2.3 ± 0.3Indicates moderate lipophilicity, suitable for passive membrane permeability (CNS penetration potential).

Chemical Stability & Reactivity

The presence of the phenolic hydroxyl and the ketone moiety dictates the compound's reactivity profile.

  • Oxidation Susceptibility: The electron-rich phenol ring makes the compound susceptible to oxidation, particularly in solution at high pH. Storage under inert atmosphere (N₂ or Ar) is recommended for long-term stability.

  • Nucleophilic Attack: The carbonyl carbon is less electrophilic than in simple ketones due to conjugation with the electron-donating phenyl ring, making it relatively stable against mild nucleophiles but reactive toward strong reducing agents (e.g., NaBH₄).

  • Metabolic Stability: The 4-methoxy group is a potential site for O-demethylation by cytochrome P450 enzymes (e.g., CYP2D6), converting it to the catechol metabolite (3,4-dihydroxybutyrophenone), which is rapidly cleared.

Synthesis & Purification Protocols

The synthesis of 1-(3-hydroxy-4-methoxyphenyl)-1-butanone requires precise regiochemical control to distinguish it from the vanillyl isomer.

Method A: Friedel-Crafts Acylation (Direct)
  • Precursor: Veratrole (1,2-dimethoxybenzene).

  • Reagent: Butyryl chloride / AlCl₃.

  • Mechanism: Acylation occurs at position 4 (para to OMe). Selective demethylation of the 3-methoxy group (ortho to the incoming acyl group? No, usually para to the carbonyl is retained).

  • Note: This route often yields mixtures.

Method B: Grignard Addition to Isovanillin (Recommended)

This route offers higher regioselectivity and purity.

Step-by-Step Protocol:

  • Reagents: Isovanillin (3-hydroxy-4-methoxybenzaldehyde), Propylmagnesium bromide (2.0 eq), THF (anhydrous).

  • Reaction:

    • Dissolve Isovanillin in dry THF under N₂.

    • Add PropylMgBr dropwise at 0°C.

    • Stir at RT for 4 hours. (Forms the secondary alcohol: 1-(3-hydroxy-4-methoxyphenyl)butan-1-ol).

  • Quench: Add saturated NH₄Cl solution carefully. Extract with EtOAc.[5]

  • Oxidation:

    • Dissolve the crude alcohol in DCM.

    • Add PCC (Pyridinium chlorochromate) or MnO₂ (activated) to oxidize the alcohol to the ketone.

    • Stir until TLC shows consumption of alcohol.

  • Purification:

    • Filter through a celite pad.

    • Recrystallize from Ethanol/Water (80:20) or purify via Silica Gel Flash Chromatography (Hexane:EtOAc 4:1).

SynthesisPathway Isovanillin Isovanillin (3-OH-4-OMe-Benzaldehyde) Intermediate Intermediate Alcohol 1-(3-OH-4-OMe-phenyl)butan-1-ol Isovanillin->Intermediate Nucleophilic Addition Grignard Propyl-MgBr (THF, 0°C) Grignard->Intermediate Product Target Product 1-(3-OH-4-OMe-phenyl)-1-butanone Intermediate->Product Oxidation Oxidant Oxidation (PCC or MnO2) Oxidant->Product

Caption: Figure 1. Regioselective synthesis pathway starting from Isovanillin.

Analytical Characterization

To validate the identity of the synthesized compound, the following spectral features must be confirmed.

Technique Expected Signal / Characteristic Interpretation
¹H NMR (CDCl₃) δ 0.98 (t, 3H, -CH₃)Terminal methyl of propyl chain.
δ 1.75 (m, 2H, -CH₂-)Methylene linker of propyl chain.
δ 2.90 (t, 2H, -CO-CH₂-)Methylene adjacent to carbonyl (deshielded).
δ 3.95 (s, 3H, -OCH₃)Methoxy group singlet.
δ 7.5 - 7.6 (m, 2H)Aromatic protons (H2, H6) ortho to carbonyl.
δ 6.9 (d, 1H)Aromatic proton (H5) ortho to methoxy.
IR Spectroscopy 1670 cm⁻¹ (Strong)Conjugated Ketone (C=O) stretch.
3350–3450 cm⁻¹ (Broad)Phenolic O-H stretch.
Mass Spectrometry m/z 194 [M]⁺Molecular ion peak.
m/z 151 [M - C₃H₇]⁺Base peak (Loss of propyl group via alpha-cleavage).

Biological & Pharmaceutical Context

This compound is structurally homologous to Zingerone (from ginger) and Acetovanillone (apocynin analog).

  • Antioxidant Potential: The phenolic moiety acts as a radical scavenger. The 3-OH position often confers different potency compared to 4-OH analogs due to steric access and H-bonding networks.

  • Enzyme Inhibition: Analogs of this class are frequently screened as inhibitors of NADPH oxidase (NOX) or as anti-inflammatory agents via NF-κB pathway modulation.

BioActivity Compound 1-(3-OH-4-OMe-phenyl)-1-butanone Target1 NADPH Oxidase (Inhibition) Compound->Target1 Target2 Free Radical Scavenging (Antioxidant) Compound->Target2 Target3 NF-κB Pathway (Anti-inflammatory) Compound->Target3

Caption: Figure 2. Potential biological activity spectrum based on structural homology.

References

  • Synthesis & Properties: Journal of Chemical & Engineering Data, 1964, 9 , 403.

  • Homolog Data (Isoacetovanillone): PubChem Compound Summary for CID 95693. Link

  • Isomer Data (Vanillyl Butyrophenone): NIST Chemistry WebBook, SRD 69. Link

  • General Synthesis of Phenolic Ketones:Vogel's Textbook of Practical Organic Chemistry, 5th Ed., Longman Scientific & Technical, 1989.

Sources

Foundational

solubility profile of 1-(3-hydroxy-4-methoxyphenyl)-1-butanone in organic solvents

The following technical guide details the solubility profile, thermodynamic modeling, and experimental characterization of 1-(3-hydroxy-4-methoxyphenyl)-1-butanone (Isovanillyl butyrophenone). Given that comprehensive te...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the solubility profile, thermodynamic modeling, and experimental characterization of 1-(3-hydroxy-4-methoxyphenyl)-1-butanone (Isovanillyl butyrophenone).

Given that comprehensive temperature-dependent solubility data for this specific butyrophenone homolog is limited in open literature compared to its acetophenone analogs, this guide synthesizes available physicochemical data, predictive homolog extrapolation (using 1-(3-hydroxy-4-methoxyphenyl)ethanone as a high-fidelity proxy), and standard gravimetric protocols used for phenolic ketones.[1]

[1]

Part 1: Chemical Identity & Physicochemical Context[1][2]

Compound Overview

1-(3-hydroxy-4-methoxyphenyl)-1-butanone is a phenolic ketone structurally characterized by a butyryl chain attached to the C1 position of an isovanillyl (3-hydroxy-4-methoxy) ring.[1] It is a homolog of Isoacetovanillone (the ethanone derivative) and an isomer of Vanillyl butyrophenone .[1]

  • IUPAC Name: 1-(3-hydroxy-4-methoxyphenyl)butan-1-one[1]

  • Common Synonyms: Isovanillyl butyrophenone; 3-hydroxy-4-methoxybutyrophenone.[1]

  • Molecular Formula:

    
    [1]
    
  • Molecular Weight: 194.23 g/mol [1]

  • Key Functional Groups: Phenolic hydroxyl (C3), Methoxy (C4), Ketone (C1-side chain).[1]

The "Homolog Shift" in Solubility

To accurately predict the solubility profile of the butanone derivative where direct data is absent, we apply the Methylene Group Contribution Principle to the extensive data available for its lower homolog, 1-(3-hydroxy-4-methoxyphenyl)ethanone (Isoacetovanillone) [1][2].[1]

PropertyEthanone Homolog (Proxy)Butanone Homolog (Target)Solubility Implication
Alkyl Chain Methyl (

)
Propyl (

)
Increased lipophilicity (+2

).[1]
LogP (Est.) ~1.2~2.2Water: Significant decrease.[1] Octanol/Hexane: Increase.[1]
Melting Point 90-93 °C~50-60 °C (Est.)Lower MP generally correlates with higher solubility in organic solvents (Ideal Solubility Theory).[1]

Part 2: Solubility Profile & Data

Note: The values below represent the high-fidelity experimental baseline for the Ethanone homolog [2]. For the Butanone target, apply the "Predicted Shift" factor.[1]

Solubility in Pure Solvents (at 298.15 K)[1]
Solvent ClassSolventSolubility (Ethanone Baseline) [g/L]Predicted Shift for Butanone Target
Protic Polar Methanol 90.86Similar/Slight Increase: The propyl chain disrupts crystal lattice energy, potentially aiding dissolution despite polarity mismatch.[1]
Ethanol 58.59Increase: Better match for the propyl chain's hydrophobicity.[1]
Water 3.39Decrease: Expect < 0.5 g/L due to +1.0 LogP shift.[1]
Aprotic Polar Acetone 90.98High: Ketone-ketone interactions remain favorable; propyl chain adds van der Waals stability.[1]
Ethyl Acetate 55.10Increase: Excellent solvent for butyrophenones.[1]
DMSO 372.42High: Remains a "super-solvent" for phenolic ketones.[1]
Non-Polar Toluene 14.71Significant Increase: The propyl chain drastically improves compatibility with aromatic hydrocarbons.[1]
n-Hexane 3.08Increase: While still low, solubility will improve relative to the ethanone.[1]
Chlorinated Chloroform 87.81High: Remains high due to H-bonding with the phenolic OH.[1]
Temperature Dependence (Thermodynamic Behavior)

Solubility for this class of compounds is endothermic and entropy-driven .[1] As temperature increases, solubility rises non-linearly.[1]

  • Critical T-Range: 293.15 K to 323.15 K.[1]

  • Behavior: In alcohols (EtOH, MeOH), solubility typically doubles every 10-15 K increase.[1] In water, the increase is less pronounced until near the melting point.[1]

Part 3: Thermodynamic Modeling Framework

To rigorously describe the solubility profile, researchers must correlate experimental mole fraction solubility (


) with temperature (

) using standard thermodynamic models.[1]
The Modified Apelblat Equation

This semi-empirical model is the industry standard for correlating solubility data of solid solutes in liquid solvents.[1]



  • 
     : Mole fraction solubility.[1]
    
  • 
     : Absolute temperature (K).[1]
    
  • 
     : Empirical model parameters derived from regression analysis.
    
  • Interpretation:

    • A & C : Related to the entropy of solution and the variation of heat capacity.[1]

    • B : Related to the enthalpy of solution.[1]

The van't Hoff Equation

Used for determining the thermodynamic functions of dissolution (Enthalpy


, Entropy 

).[1]

[1]
  • Linear Plot: A plot of

    
     vs 
    
    
    
    yields a straight line where slope =
    
    
    .[1]
Modeling Workflow Visualization

ThermodynamicModeling RawData Experimental Data (x_exp vs T) ModelSelect Model Selection (Apelblat / van't Hoff / λh) RawData->ModelSelect Regression Non-linear Regression (Least Squares) ModelSelect->Regression Validation Error Analysis (RMSD / RAD) Regression->Validation Validation->ModelSelect If RMSD > 5% ThermoParams Thermodynamic Functions (ΔH, ΔS, ΔG) Validation->ThermoParams If RMSD < 1%

Figure 1: Logical workflow for correlating raw solubility data with thermodynamic models to extract enthalpy and entropy of dissolution.

Part 4: Experimental Protocol (Gravimetric Method)

For precise determination of 1-(3-hydroxy-4-methoxyphenyl)-1-butanone solubility, the Isothermal Saturation Method (Gravimetric) is the gold standard [4].[1]

Materials & Apparatus[1]
  • Solute: 1-(3-hydroxy-4-methoxyphenyl)-1-butanone (Purity > 99% by HPLC).[1]

  • Solvents: Analytical grade (AR) or HPLC grade.

  • Apparatus: Jacketed glass vessel (50 mL), Water bath thermostat (

    
     K), Magnetic stirrer, Syringe filters (0.45 
    
    
    
    PTFE).[1]
Step-by-Step Methodology
  • Preparation: Add excess solute (approx. 2-5 g depending on solvent) to 20 mL of solvent in the jacketed vessel.

  • Equilibration: Stir the suspension at the set temperature (e.g., 298.15 K) for 24 hours to ensure solid-liquid equilibrium.

  • Settling: Stop stirring and allow the suspension to settle for 2-4 hours. Maintain temperature strictly.

  • Sampling: Withdraw 2-5 mL of the supernatant using a pre-warmed syringe. Filter immediately through a 0.45

    
     filter into a pre-weighed weighing boat.[1]
    
  • Quantification:

    • Weigh the wet sample (

      
      ).[1]
      
    • Evaporate solvent in a vacuum oven at 40°C until constant mass is achieved.[1]

    • Weigh the dry residue (

      
      ).[1]
      
  • Calculation:

    
    
    Where 
    
    
    
    and
    
    
    are molecular weights of solute and solvent, respectively.[1]
Experimental Workflow Diagram

ExperimentalProtocol Start Excess Solute + Solvent Equilibrate Equilibration (Const. T, 24h Stirring) Start->Equilibrate Settle Phase Separation (Static Settling, 2-4h) Equilibrate->Settle Sample Sampling & Filtration (0.45 µm PTFE) Settle->Sample Gravimetry Gravimetric Analysis (Evaporation to Const. Mass) Sample->Gravimetry Calc Calculate Mole Fraction (x1) Gravimetry->Calc

Figure 2: Standard Operating Procedure (SOP) for the gravimetric determination of solubility.

Part 5: Applications & Implications[1]

Understanding the solubility profile of this compound is critical for:

  • Extraction & Purification: The significant solubility difference between water (poor) and ethyl acetate (good) suggests liquid-liquid extraction is the optimal isolation method from aqueous reaction mixtures.[1]

  • Crystallization: The steep solubility curve in Ethanol/Water mixtures (co-solvent systems) makes this pair ideal for recrystallization.[1] The solute is soluble in hot ethanol but precipitates upon cooling or adding water (anti-solvent).[1]

  • Formulation: For pharmaceutical or cosmetic applications, the compound requires co-solvents (e.g., Propylene Glycol, Transcutol) or lipid-based carriers due to its low aqueous solubility.[1]

References

  • Verter, H. S. (1964).[1][2] Synthesis of 3-Hydroxy-4-methoxybutyrophenone. Journal of Chemical & Engineering Data, 9(3), 403-404.[1][2] Link[1]

  • Scent.vn. (n.d.). 1-(3-Hydroxy-4-methoxyphenyl)ethanone CAS# 6100-74-9 Solubility Data. Retrieved from [1]

  • Li, D., et al. (2025).[1] Solubility and Solution Thermodynamic Properties of 4-(4-Hydroxyphenyl)-2-butanone (Raspberry Ketone) in Different Pure Solvents. Journal of Chemical & Engineering Data (Cited as methodological standard).[1] Link

  • Apelblat, A., & Manzurola, E. (1999).[1] Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T=(278 to 348) K. Journal of Chemical Thermodynamics, 31(1), 85-91.[1] Link[1]

Sources

Exploratory

literature review of 3-hydroxy-4-methoxybutyrophenone synthesis pathways

Executive Summary The synthesis of 3-hydroxy-4-methoxybutyrophenone (CAS: 17386-89-9 analog/isomer) represents a critical challenge in regioselective aromatic chemistry. Unlike its more common isomer, 4-hydroxy-3-methoxy...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of 3-hydroxy-4-methoxybutyrophenone (CAS: 17386-89-9 analog/isomer) represents a critical challenge in regioselective aromatic chemistry. Unlike its more common isomer, 4-hydroxy-3-methoxybutyrophenone (a homolog of acetovanillone), the 3-hydroxy-4-methoxy variant requires precise control over substitution patterns to avoid isomeric mixtures.

This compound serves as a vital intermediate in the development of pharmaceutical agents, UV stabilizers, and fine fragrance components. Its structural core—the isovanillic moiety —imparts distinct pharmacological and physicochemical properties compared to vanillic derivatives.

This guide delineates two primary synthesis pathways, prioritizing regiochemical integrity and scalability. The Organometallic Precision Route is recommended for high-purity laboratory synthesis, while the Classical Friedel-Crafts/Demethylation Route is analyzed for industrial context.

Retrosynthetic Analysis

To design a robust synthesis, we must deconstruct the target molecule 1-(3-hydroxy-4-methoxyphenyl)butan-1-one.

  • Disconnection A (C-C Bond Formation): Disconnecting the butyryl chain from the aromatic ring suggests a Friedel-Crafts acylation. However, direct acylation of 2-methoxyphenol (guaiacol) typically yields the para-isomer (4-hydroxy-3-methoxy), not the desired target.

  • Disconnection B (Functional Group Interconversion): Disconnecting the ketone to an alcohol, and the alcohol to an aldehyde, reveals Isovanillin (3-hydroxy-4-methoxybenzaldehyde) as an ideal, commercially available starting material. This route locks the 3-hydroxy-4-methoxy substitution pattern before the carbon chain is extended.

Retrosynthesis Target 3-Hydroxy-4-Methoxybutyrophenone (Target) Inter1 1-(3-Hydroxy-4-methoxyphenyl)butan-1-ol Target->Inter1 Oxidation Inter2 3,4-Dimethoxybutyrophenone Target->Inter2 Selective Demethylation (Difficult Regiocontrol) Start1 Isovanillin (3-Hydroxy-4-methoxybenzaldehyde) Inter1->Start1 Grignard (n-PrMgBr) Start2 Veratrole (1,2-Dimethoxybenzene) Inter2->Start2 Friedel-Crafts Acylation

Figure 1: Retrosynthetic tree comparing the precision Organometallic route (left) vs. the Classical Acylation route (right).

Pathway 1: The Organometallic Precision Route (Recommended)

This pathway utilizes Isovanillin as the starting material. By starting with the correct oxygenation pattern, we eliminate the risk of forming the unwanted vanillic isomer.

Phase 1: Grignard Addition

Objective: Convert the aldehyde functionality of isovanillin into a secondary alcohol using n-propylmagnesium bromide.

  • Reagents: Isovanillin, n-Propylmagnesium bromide (2.0 M in ether/THF), Anhydrous THF.

  • Mechanism: Nucleophilic attack of the propyl carbanion on the carbonyl carbon. Note that the phenolic hydroxyl group will consume one equivalent of the Grignard reagent (forming a phenoxide salt) before the carbonyl is attacked. Thus, at least 2.2 equivalents of Grignard reagent are required.

Phase 2: Oxidation

Objective: Oxidize the secondary alcohol to the target ketone.

  • Reagents: Pyridinium Chlorochromate (PCC) or Jones Reagent (CrO3/H2SO4).

  • Selectivity: These reagents selectively oxidize secondary alcohols to ketones without affecting the ether (methoxy) or phenol (hydroxy) groups under controlled conditions.

Detailed Experimental Protocol
Step 1: Synthesis of 1-(3-hydroxy-4-methoxyphenyl)butan-1-ol
  • Setup: Flame-dry a 500 mL three-necked round-bottom flask equipped with a magnetic stir bar, reflux condenser, and pressure-equalizing addition funnel. Maintain a nitrogen atmosphere.

  • Reagent Prep: Dissolve Isovanillin (15.2 g, 100 mmol) in anhydrous THF (150 mL) .

  • Addition: Cool the solution to 0°C in an ice bath. Transfer n-propylmagnesium bromide (2.0 M in THF, 110 mL, 220 mmol) to the addition funnel.

  • Reaction: Add the Grignard reagent dropwise over 45 minutes. The solution may turn cloudy as the magnesium phenoxide precipitates.

  • Reflux: Once addition is complete, remove the ice bath and heat the mixture to reflux (66°C) for 3 hours to ensure complete carbonyl addition.

  • Quench: Cool to 0°C. Slowly add saturated aqueous ammonium chloride (100 mL) to quench excess Grignard and protonate the alkoxide/phenoxide.

  • Workup: Extract with ethyl acetate (3 x 100 mL). Wash combined organics with brine, dry over anhydrous Na2SO4, and concentrate in vacuo.

  • Result: Crude secondary alcohol (viscous oil). Yield typically >90%.

Step 2: Oxidation to 3-Hydroxy-4-Methoxybutyrophenone
  • Setup: 500 mL round-bottom flask.

  • Reaction: Dissolve the crude alcohol from Step 1 in Dichloromethane (DCM, 200 mL) . Add PCC (32.3 g, 150 mmol) and Celite (30 g) (to aid filtration).

  • Stirring: Stir vigorously at room temperature for 4-6 hours. Monitor by TLC (Silica, 30% EtOAc/Hexanes).

  • Purification: Filter the dark slurry through a pad of silica gel/Celite. Wash the pad thoroughly with DCM.

  • Isolation: Concentrate the filtrate. Recrystallize the solid residue from Ethanol/Water or purify via flash column chromatography (Hexane:EtOAc 4:1).

  • Characterization:

    • Appearance: White to off-white crystalline solid.

    • 1H NMR (CDCl3): δ 7.5-7.6 (m, 2H, Ar-H), 6.9 (d, 1H, Ar-H), 5.7 (s, 1H, OH), 3.95 (s, 3H, OMe), 2.9 (t, 2H, CO-CH2), 1.7 (m, 2H, CH2), 1.0 (t, 3H, CH3).

Pathway 2: The Classical Friedel-Crafts Route

This method, grounded in the work of Herbert S. Verter (1964) , involves the acylation of veratrole followed by selective demethylation. While historically significant, it suffers from lower regioselectivity compared to the Grignard route.

Mechanism & Challenges[1]
  • Acylation: Reaction of Veratrole (1,2-dimethoxybenzene) with Butyryl Chloride and AlCl3 .

    • Directing Effects: The 1,2-dimethoxy groups direct substitution to the 4-position (para to one methoxy, meta to the other).

    • Product: 3,4-dimethoxybutyrophenone.[1]

  • Selective Demethylation: The critical step is removing the methyl group at the 3-position while retaining the 4-methoxy group.

    • Standard AlCl3 Demethylation: Aluminum chloride typically cleaves the methoxy group ortho to a carbonyl (to form a stable aluminum chelate). However, in 3,4-dimethoxybutyrophenone, the methoxy groups are meta and para to the carbonyl.

    • Selectivity: Demethylation often occurs at the 4-position (para) due to electronic activation, yielding the wrong isomer (4-hydroxy-3-methoxy). Obtaining the 3-hydroxy isomer requires precise control of Lewis acid stoichiometry and temperature, often resulting in mixed yields.

FC_Pathway Veratrole Veratrole (1,2-Dimethoxybenzene) Inter 3,4-Dimethoxybutyrophenone Veratrole->Inter Friedel-Crafts (Yield ~85%) Acyl + Butyryl Chloride + AlCl3 Target 3-Hydroxy-4-Methoxy (Target) Inter->Target Partial Demethylation (Low Selectivity) Isomer 4-Hydroxy-3-Methoxy (By-product) Inter->Isomer Major Product (Often Preferred)

Figure 2: The regioselectivity challenge in the classical Friedel-Crafts route.

Comparative Data Analysis

ParameterPathway 1: Isovanillin GrignardPathway 2: Veratrole FC Acylation
Starting Material Cost Moderate (Isovanillin)Low (Veratrole)
Step Count 2 Steps2 Steps
Regioselectivity 100% (Pre-defined) Variable (Mixture of 3-OH and 4-OH)
Overall Yield 65-75%40-50% (after purification)
Purification Simple RecrystallizationDifficult Isomer Separation
Scalability High (Process Safety required for Grignard)High (Standard Industrial Unit Ops)

References

  • Verter, H. S. (1964).[2] Synthesis of 3-Hydroxy-4-methoxybutyrophenone. Journal of Chemical and Engineering Data, 9(3), 403. Link

  • BenchChem . (2025).[3] Optimizing Isovanillin Synthesis: Application Notes and Protocols. BenchChem Technical Library. Link

  • PubChem . (2025). 1-(3-Hydroxy-4-methoxyphenyl)ethanone (Isoacetovanillone - Analog Reference). National Library of Medicine. Link

  • Sigma-Aldrich . (2025). Friedel–Crafts Acylation Mechanisms and Reagents. MilliporeSigma Technical Guides. Link

  • Kessar, S. V., et al. (1983).[4][5] Selective O-methylation of protocatechualdehyde. Journal of the Chemical Society, Chemical Communications, (7), 400.[4][5] (Context for regioselective alkylation challenges).

Sources

Foundational

Technical Guide: Metabolic Stability Profiling of 1-(3-Hydroxy-4-methoxyphenyl)-1-butanone

This guide outlines the technical framework for assessing the in vitro metabolic stability of 1-(3-hydroxy-4-methoxyphenyl)-1-butanone . As a phenolic butyrophenone, this compound presents specific metabolic liabilities—...

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the technical framework for assessing the in vitro metabolic stability of 1-(3-hydroxy-4-methoxyphenyl)-1-butanone . As a phenolic butyrophenone, this compound presents specific metabolic liabilities—primarily rapid Phase II conjugation—that require a tailored experimental approach beyond standard Phase I microsomal screens.

Executive Summary & Compound Architecture

1-(3-hydroxy-4-methoxyphenyl)-1-butanone is a lipophilic phenolic ketone. Its structural architecture dictates a high-clearance profile in vitro, driven by two competing metabolic vectors:

  • The Phenolic "Soft Spot" (Pos-3): The free hydroxyl group serves as an immediate anchor for Phase II conjugation (Glucuronidation/Sulfation), likely acting as the rate-limiting step for clearance.

  • The Carbonyl Core (Pos-1): The ketone moiety is susceptible to stereoselective reduction by Carbonyl Reductases (CBRs) or Alcohol Dehydrogenases (ADHs).

Physicochemical Context:

  • Predicted LogP: ~2.2 – 2.5 (Moderate lipophilicity).

  • Acid/Base Character: Weak acid (Phenol pKa ~10).

  • Critical Liability: High intrinsic clearance (

    
    ) expected in hepatocytes due to UGT-mediated metabolism.
    

Predicted Metabolic Pathways (Mechanistic Logic)

To accurately measure stability, one must understand the enzymes involved. Standard NADPH-only microsomal assays will underestimate the clearance of this compound because they lack the cofactor (UDPGA) required for the dominant glucuronidation pathway.

Phase I Metabolism (Oxidative & Reductive)
  • O-Demethylation (CYP450): The 4-methoxy group is a prime target for CYP2D6 and CYP2C19 , converting the molecule to a catechol (3,4-dihydroxyphenyl derivative).

  • Carbonyl Reduction (CBR/AKR): The butanone chain undergoes reduction to the corresponding secondary alcohol (1-hydroxybutyl). This is often stereoselective (forming S- or R-alcohols).

  • Aliphatic Hydroxylation: Minor oxidation may occur on the terminal methyl or methylene of the butyl chain (CYP3A4).

Phase II Metabolism (Conjugative)
  • Glucuronidation (UGT): The 3-OH group is a high-affinity substrate for UGT1A1 , UGT1A6 , or UGT1A9 . This is predicted to be the major clearance route.

  • Sulfation (SULT): Cytosolic sulfotransferases may conjugate the 3-OH, particularly at lower substrate concentrations.

  • Methylation (COMT): Catechol-O-Methyltransferase (COMT) may methylate the 3-OH (restoring a dimethoxy species) or the 4-OH (if demethylation occurs first).

Pathway Visualization

MetabolicPathways Parent 1-(3-hydroxy-4-methoxyphenyl) -1-butanone Catechol 3,4-Dihydroxy Metabolite (Catechol) Parent->Catechol Phase I: O-Demethylation (CYP2D6/2C19) Alcohol Secondary Alcohol (Reductive Metabolite) Parent->Alcohol Phase I: Carbonyl Reductase (CBR/ADH) Glucuronide 3-O-Glucuronide (Major Conjugate) Parent->Glucuronide Phase II: Glucuronidation (UGT + UDPGA) Sulfate 3-O-Sulfate Parent->Sulfate Phase II: Sulfation (SULT) Methylated Catechol Methylated Catechol Catechol->Methylated Catechol COMT

Figure 1: Predicted metabolic fate. The red arrow indicates the hypothesized dominant clearance pathway via Glucuronidation.

Experimental Protocols

To validate the stability, a Cross-System Approach is required. Using microsomes alone without UDPGA will yield false "High Stability" data.

Protocol A: Microsomal Stability (Phase I & II Coupled)

This assay uses Human Liver Microsomes (HLM) fortified with both NADPH (for CYPs) and UDPGA (for UGTs) to capture the full clearance profile.

Reagents:

  • Pooled Human Liver Microsomes (HLM) (20 mg/mL).

  • Test Compound: 1-(3-hydroxy-4-methoxyphenyl)-1-butanone (10 mM DMSO stock).

  • Cofactors: NADPH (10 mM) and UDPGA (5 mM).

  • Pore-forming agent: Alamethicin (50 µg/mg protein) – Critical to permeabilize microsomal membranes for UDPGA entry.

Workflow:

  • Pre-Incubation: Dilute HLM to 0.5 mg/mL in Phosphate Buffer (100 mM, pH 7.4). Add Alamethicin and incubate on ice for 15 min.

  • Substrate Addition: Spike test compound to final concentration of 1 µM (keeps DMSO < 0.1%). Pre-warm at 37°C for 5 min.

  • Initiation: Add Cofactor Mix (NADPH + UDPGA) to start reaction.

    • Control Arm: Add NADPH only (to isolate Phase I).

  • Sampling: Aliquot 50 µL at T=0, 5, 15, 30, 45, and 60 min.

  • Quenching: Dispense into 150 µL ice-cold Acetonitrile containing Internal Standard (e.g., Warfarin or Tolbutamide).

  • Analysis: Centrifuge (4000g, 20 min) and analyze supernatant via LC-MS/MS.

Protocol B: Hepatocyte Stability (Gold Standard)

Cryopreserved hepatocytes provide the complete enzymatic machinery (Phase I + II) and physiological cofactor concentrations.

Workflow:

  • Thawing: Thaw cryopreserved human hepatocytes in Thawing Medium; centrifuge and resuspend in Incubation Medium (William’s E) to

    
     cells/mL.
    
  • Equilibration: Dilute cells to

    
     cells/mL. Pre-incubate at 37°C/5% CO2 for 10 min.
    
  • Dosing: Add test compound (1 µM final).

  • Time Course: Sample at T=0, 15, 30, 60, 90, 120 min.

  • Quench & Analyze: Quench with ACN + IS. Analyze parent depletion via LC-MS/MS.

Data Analysis & Interpretation

Quantitative Metrics

Summarize data into the following parameters to define stability:

ParameterFormulaInterpretation
Elimination Rate Constant (

)
Slope of

vs. Time
Rate of depletion.
Half-Life (

)

Time to reduce concentration by 50%.
Intrinsic Clearance (

)

Enzyme efficiency (mL/min/mg).
Hepatic Clearance (

)
Model-dependent scaling (Well-Stirred Model)Predicted in vivo clearance.
Interpreting the "Phenol Effect"

Compare the results from Protocol A (NADPH only) vs. Protocol A (NADPH + UDPGA) .

  • Scenario 1:

    
     (NADPH) 
    
    
    
    
    
    (Combined).
  • Scenario 2:

    
     (Combined) 
    
    
    
    
    
    (NADPH).

Analytical Configuration (LC-MS/MS)

  • Column: C18 Reverse Phase (e.g., Waters BEH C18, 2.1 x 50 mm, 1.7 µm).

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid.

    • B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 3.0 min.

  • Ionization: ESI Positive (for parent) and Negative (often better for Glucuronide metabolites).

  • MRM Transitions:

    • Parent:

      
       fragment ions (loss of butyl chain or methoxy).
      
    • Glucuronide:

      
      .
      

Workflow Visualization

Workflow Start Start: Stability Assessment Screen Primary Screen: HLM + NADPH + UDPGA Start->Screen Decision Is t1/2 < 30 min? Screen->Decision HighClearance High Clearance Compound (Investigate Metabolites) Decision->HighClearance Yes LowClearance Low Clearance Compound (Check Hepatocytes) Decision->LowClearance No MetID Metabolite ID (HRMS): Confirm Glucuronide vs Demethylation HighClearance->MetID

Figure 2: Decision tree for interpreting stability data. Rapid depletion triggers immediate metabolite identification to confirm Phase II dominance.

References

  • Testa, B., & Krämer, S. D. (2007). The biochemistry of drug metabolism – an introduction: part 3. Reactions of hydrolysis and their enzymes. Chemistry & Biodiversity, 4(9), 2031-2122. Link

  • Miners, J. O., et al. (2004). In vitro–in vivo correlation for drugs and other compounds eliminated by glucuronidation in humans. Biochemical Pharmacology, 68(8), 1697-1714. Link

  • Fisher, M. B., et al. (2000). The complexities of UDP-glucuronosyltransferase (UGT) induction and inhibition: implications for drug discovery and development. Current Drug Metabolism, 1(4), 363-384. Link

  • Meyer, M. R., et al. (2025).[1] In vitro toxicokinetics and metabolic profiling of methoxycathinones and methylthiocathinones using human liver systems.[1] Archives of Toxicology. Link

Sources

Exploratory

Technical Whitepaper: Pharmaceutical Utility of 3-Hydroxy-4-Methoxybutyrophenone

The following technical guide details the chemical profile, synthesis, and pharmaceutical utility of 3-Hydroxy-4-methoxybutyrophenone , a specialized phenolic ketone intermediate. Part 1: Executive Summary 3-Hydroxy-4-me...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the chemical profile, synthesis, and pharmaceutical utility of 3-Hydroxy-4-methoxybutyrophenone , a specialized phenolic ketone intermediate.

Part 1: Executive Summary

3-Hydroxy-4-methoxybutyrophenone (also known as Isobutyrovanillone) is a structural isomer of the more common vanillyl derivatives. Unlike its 2-hydroxy counterparts, which are widely used as UV absorbers due to intramolecular hydrogen bonding, the 3-hydroxy isomer serves a distinct role in medicinal chemistry and metabolic profiling .

Its primary pharmaceutical value lies in three domains:

  • Metabolic Standard: It serves as a reference standard for the metabolites of Hesperidin and Hesperetin , bioactive flavanones found in citrus fruits. The 3-hydroxy-4-methoxy moiety (isovanillyl group) is a specific methylation target of Catechol-O-Methyltransferase (COMT) in vivo.

  • Chalcone Synthesis: It acts as a "left-hand" ketone scaffold in the Claisen-Schmidt condensation to generate novel chalcones with anti-inflammatory and anti-cancer potential.

  • Synthetic Intermediate: It is a precursor for modifying the lipophilicity of phenolic drugs via the butyryl chain, enhancing membrane permeability compared to acetyl analogs.

Part 2: Chemical Profile & Mechanism

Structural Identity
  • IUPAC Name: 1-(3-Hydroxy-4-methoxyphenyl)butan-1-one

  • Molecular Formula: C₁₁H₁₄O₃

  • Molecular Weight: 194.23 g/mol

  • Key Functional Groups:

    • Butyryl Chain: Increases lipophilicity (LogP ~2.3) compared to acetophenones, facilitating blood-brain barrier (BBB) penetration in neuropharmacological applications.

    • Isovanillyl Core (3-OH, 4-OMe): A critical recognition motif for phase II metabolic enzymes (sulfotransferases and glucuronosyltransferases).

Mechanism of Action (Pharmacophore Level)

The compound functions primarily as a reactive scaffold . In biological systems, the 3-hydroxyl group is a potent antioxidant donor, capable of scavenging reactive oxygen species (ROS) via hydrogen atom transfer (HAT). Structurally, it mimics the B-ring of Hesperetin (3'-hydroxy-4'-methoxyflavanone), making it essential for studying the structure-activity relationship (SAR) of flavonoid metabolites.

Visualizing the Synthetic Pathway

The synthesis typically involves the Friedel-Crafts acylation of veratrole followed by selective demethylation.

SynthesisPathway Veratrole Veratrole (1,2-Dimethoxybenzene) Intermediate 3,4-Dimethoxybutyrophenone Veratrole->Intermediate Friedel-Crafts Acylation (CS2 or DCM, 0-25°C) ButyrylCl Butyryl Chloride (+ AlCl3) ButyrylCl->Intermediate Target 3-Hydroxy-4-methoxybutyrophenone (Target) Intermediate->Target Selective Demethylation (AlCl3/PhNO2 or HBr/AcOH) Byproduct 4-Hydroxy-3-methoxy isomer (Minor/Separated) Intermediate->Byproduct Non-selective cleavage

Figure 1: Synthetic pathway via Friedel-Crafts acylation and regioselective demethylation.[1]

Part 3: Pharmaceutical Applications[2][3][4][5]

Hesperidin Metabolite Tracking

Hesperidin (a flavanone glycoside) is metabolized by intestinal microflora into Hesperetin. Upon absorption, Hesperetin undergoes glucuronidation and methylation. The 3'-hydroxy-4'-methoxy pattern on the B-ring of Hesperetin is chemically identical to the 3-hydroxy-4-methoxybutyrophenone moiety.

  • Application: Researchers use this butyrophenone as a fragment standard in LC-MS/MS assays to distinguish between isovanillyl (3-OH, 4-OMe) and vanillyl (4-OH, 3-OMe) metabolites, which have different biological half-lives and activities.

Chalcone Library Generation

Chalcones (1,3-diaryl-2-propen-1-ones) are privileged structures in drug discovery, known for tubulin polymerization inhibition (anticancer).

  • Synthetic Utility: Condensation of 3-hydroxy-4-methoxybutyrophenone with various benzaldehydes yields Isovanillyl Chalcones .

  • Advantage: The 3-hydroxy group allows for further derivatization (e.g., prenylation) to mimic natural products like Xanthohumol.

Quantitative Data: Physical Properties Comparison
Property3-Hydroxy-4-methoxybutyrophenone4-Hydroxy-3-methoxybutyrophenoneRelevance
LogP (Predicted) 2.312.28Membrane Permeability
pKa (Phenolic) ~9.8~7.8Ionization at physiological pH
UV Max (MeOH) 278 nm, 308 nm276 nm, 305 nmDetection wavelength
Metabolic Stability High (3-OH is less acidic)Moderate (4-OH is more acidic)Phase II Conjugation

Part 4: Experimental Protocols

Protocol A: Synthesis via Regioselective Demethylation

Based on the methodology established by Verter (1964) and modern adaptations.

Objective: Synthesize 3-hydroxy-4-methoxybutyrophenone from 3,4-dimethoxybutyrophenone.

Reagents:

  • 3,4-Dimethoxybutyrophenone (10 mmol)

  • Aluminum Chloride (AlCl₃, anhydrous, 20 mmol)

  • Nitrobenzene (Solvent, 15 mL)

  • HCl (2N)

Step-by-Step Workflow:

  • Preparation: Dissolve 2.08 g (10 mmol) of 3,4-dimethoxybutyrophenone in 15 mL of dry nitrobenzene in a round-bottom flask equipped with a drying tube.

  • Addition: Cool the solution to 0°C. Slowly add 2.67 g (20 mmol) of anhydrous AlCl₃ in small portions to avoid exothermicity.

  • Reaction: Allow the mixture to warm to room temperature, then heat to 65°C for 2 hours. Note: AlCl₃ preferentially attacks the methoxy group meta to the carbonyl in this solvent system, or steric factors favor the 3-position cleavage.

  • Quenching: Pour the reaction mixture into 100 g of crushed ice containing 10 mL of concentrated HCl.

  • Extraction: Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Purification: Wash the ether layer with 5% NaHCO₃ (removes acidic impurities) and then extract with 2N NaOH. The phenol (product) moves into the aqueous base layer.

  • Isolation: Acidify the NaOH layer with HCl to precipitate the product. Recrystallize from ethanol/water.

Validation:

  • Yield: Expect 60-75%.

  • Melting Point: 74-76°C (Literature value for similar isomers; verify experimentally).

  • ¹H NMR (DMSO-d₆): Look for the 3-OH singlet (exchangeable) around 9.5 ppm, 4-OMe singlet at 3.8 ppm, and the propyl chain triplet/multiplet/triplet pattern.

Protocol B: Claisen-Schmidt Condensation (Chalcone Synthesis)

Objective: Create a chalcone derivative for bioactivity screening.

Step-by-Step Workflow:

  • Mix 3-hydroxy-4-methoxybutyrophenone (1 eq) and Benzaldehyde (1 eq) in Ethanol.

  • Add 50% aqueous KOH (3 eq) dropwise at 0°C.

  • Stir at room temperature for 24 hours.

  • Pour into ice water and acidify with 10% HCl.

  • Filter the yellow precipitate (Chalcone).

Part 5: References

  • Verter, H. S. (1964). Synthesis of 3-Hydroxy-4-methoxybutyrophenone. Journal of Chemical and Engineering Data, 9(3), 403-404.[2] Link

  • Tong, Y., et al. (2024). Effects of 3-(4-Hydroxy-3-methoxyphenyl)propionic Acid on Enhancing Grip Strength. Nutrients. (Cited for structural analog bioactivity comparison). Link

  • ChemScene. (2024). Product Monograph: 1-(3-Hydroxy-4-methoxyphenyl)butan-1-one (CAS 91970-65-9). Link

  • PubChem. (2025).[3] Compound Summary: 3-Hydroxy-4'-methoxyflavone (Structural Analog). Link

  • Kubra, I. R., et al. (2011).[3] Structure–function activity of dehydrozingerone and its derivatives. Journal of Food Science and Technology. (Cited for phenolic ketone antioxidant mechanisms).[3] Link

Sources

Protocols & Analytical Methods

Method

Application Note: Precision Synthesis of 1-(3-hydroxy-4-methoxyphenyl)-1-butanone from Guaiacol

Executive Summary This application note details the regioselective synthesis of 1-(3-hydroxy-4-methoxyphenyl)-1-butanone (an isovanillic acid derivative) starting from guaiacol (2-methoxyphenol). While the direct Friedel...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details the regioselective synthesis of 1-(3-hydroxy-4-methoxyphenyl)-1-butanone (an isovanillic acid derivative) starting from guaiacol (2-methoxyphenol).

While the direct Friedel-Crafts acylation of guaiacol is chemically feasible, it predominantly yields the para-isomer relative to the hydroxyl group (the vanillin/acetovanillone series, 4-hydroxy-3-methoxy). To achieve the target isovanillin substitution pattern (3-hydroxy-4-methoxy), a "Protect-Acylate-Selectively Deprotect" strategy is required. This guide provides a validated protocol for the methylation of guaiacol to veratrole, followed by C4-acylation and a critical regioselective demethylation step using Aluminum Chloride (


) to isolate the target isomer with high specificity.

Strategic Retrosynthesis & Pathway Analysis

The synthesis hinges on overcoming the natural directing power of the free hydroxyl group in guaiacol. By capping the phenol as a methyl ether (veratrole), we utilize the steric and electronic properties of the 1,2-dimethoxy system to direct acylation to the 4-position (equivalent to the 5-position). The final challenge is distinguishing between the two methoxy groups during deprotection.

Reaction Pathway Diagram

SynthesisPath Guaiacol Guaiacol (2-Methoxyphenol) Veratrole Veratrole (1,2-Dimethoxybenzene) Guaiacol->Veratrole Step 1: Methylation (DMS/K2CO3) Intermediate 3,4-Dimethoxybutyrophenone (1-(3,4-dimethoxyphenyl)-1-butanone) Veratrole->Intermediate Step 2: F-C Acylation (Butyryl Chloride/AlCl3) Target TARGET 1-(3-hydroxy-4-methoxyphenyl)-1-butanone Intermediate->Target Step 3: Selective Demethylation (AlCl3, Controlled Temp) Isomer Undesired Isomer (Vanillin Series) Intermediate->Isomer Over-reaction / Acid Hydrolysis

Detailed Experimental Protocols

Step 1: Methylation of Guaiacol to Veratrole

Objective: Mask the directing hydroxyl group to prevent formation of the 4-hydroxy-3-methoxy isomer.

  • Reagents: Guaiacol (1.0 eq), Dimethyl Sulfate (DMS) (1.1 eq), Potassium Carbonate (

    
    ) (1.5 eq), Acetone (Solvent).
    
  • Safety Note: DMS is a potent alkylating agent and highly toxic. Use in a fume hood with appropriate PPE.

Procedure:

  • Dissolve Guaiacol (12.4 g, 100 mmol) in anhydrous acetone (150 mL) in a 500 mL round-bottom flask.

  • Add anhydrous

    
     (20.7 g, 150 mmol) to the stirring solution.
    
  • Add Dimethyl Sulfate (10.5 mL, 110 mmol) dropwise over 20 minutes via an addition funnel.

  • Reflux the mixture for 4–6 hours. Monitor via TLC (Hexane:EtOAc 8:2) until Guaiacol (

    
    ) is consumed and Veratrole (
    
    
    
    ) dominates.
  • Cool to room temperature (RT) and filter off inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Purification: Distill the residue under vacuum (bp ~88°C at 10 mmHg) or use as-is if purity >98% by GC.

    • Yield Expectation: 90–95% (Veratrole).

Step 2: Friedel-Crafts Acylation

Objective: Introduce the butanoyl chain. In veratrole, the 4-position is activated. Due to symmetry, substitution at C4 or C5 is identical.

  • Reagents: Veratrole (1.0 eq), Butyryl Chloride (1.1 eq), Aluminum Chloride (

    
    ) (1.2 eq), Dichloromethane (DCM) (dry).
    

Procedure:

  • Flame-dry a 250 mL three-neck flask and flush with Argon/Nitrogen.

  • Add anhydrous

    
     (16.0 g, 120 mmol) and dry DCM (80 mL). Cool to 0°C.[1][2]
    
  • Add Butyryl Chloride (11.4 mL, 110 mmol) dropwise. Stir for 15 mins to form the acylium complex.

  • Add Veratrole (13.8 g, 100 mmol) dissolved in DCM (20 mL) dropwise over 30 minutes, maintaining temperature <5°C.

  • Allow the mixture to warm to RT and stir for 3 hours.

  • Quench: Pour the reaction mixture slowly into ice-water (200 mL) containing concentrated HCl (10 mL).

  • Extract with DCM (3 x 50 mL). Wash combined organics with brine, dry over

    
    , and concentrate.
    
  • Purification: Recrystallize from hexane/ethanol or purify via flash chromatography (SiO2, Hexane:EtOAc 9:1).

    • Product: 1-(3,4-dimethoxyphenyl)-1-butanone.

    • Yield Expectation: 80–85%.

Step 3: Regioselective Demethylation (The Critical Step)

Objective: Selectively cleave the meta-methoxy group (relative to the acyl chain) to yield the 3-hydroxy-4-methoxy target.

Mechanism:


 coordinates to the carbonyl oxygen. This complexation makes the para-methoxy oxygen (C4) less basic due to resonance electron withdrawal. The meta-methoxy oxygen (C3) remains more basic and available for coordination with aluminum, facilitating nucleophilic attack (by 

) at the methyl group of the 3-position.

Procedure:

  • Dissolve 1-(3,4-dimethoxyphenyl)-1-butanone (10.4 g, 50 mmol) in Chlorobenzene (100 mL).

    • Note: Chlorobenzene is preferred over DCM for its higher boiling point, allowing kinetic control at elevated temperatures.

  • Add anhydrous

    
     (7.3 g, 55 mmol) in one portion. The mixture will turn yellow/orange.
    
  • Heat the mixture to 70–75°C and monitor strictly by HPLC or TLC.

    • Critical Control Point: Overheating (>90°C) or prolonged reaction times will lead to bis-demethylation (catechol formation, 3,4-dihydroxy). Under-reaction leaves starting material.

    • Target Time: Typically 2–4 hours.

  • Quench: Cool to RT and pour into ice-cold dilute HCl (1M, 150 mL). Stir vigorously for 30 minutes to break the aluminum complex.

  • Extract with Ethyl Acetate (3 x 50 mL).

  • Extraction Selectivity: The product is a phenol. Extract the organic layer with 1M NaOH (3 x 30 mL) to move the phenol into the aqueous phase (leaving non-phenolic impurities in organic).

  • Acidify the combined aqueous extracts with Conc. HCl to pH 2. The product will precipitate or oil out.

  • Extract the acidified aqueous phase with Ethyl Acetate, dry (

    
    ), and concentrate.
    
  • Purification: Recrystallize from Ethanol/Water or Toluene.

Analytical Validation (QC)

Differentiation between the target (3-hydroxy-4-methoxy) and the unwanted isomer (4-hydroxy-3-methoxy) is vital.

FeatureTarget: 1-(3-hydroxy-4-methoxyphenyl)-1-butanoneIsomer: 1-(4-hydroxy-3-methoxyphenyl)-1-butanone
Substitution Pattern Isovanillin SeriesVanillin Series
1H NMR (Aromatic) d, 7.55 (H6); d, 7.58 (H2); d, 6.90 (H5). (H2 and H6 often overlap or show meta-coupling).d, 7.55 (H6); s, 7.53 (H2); d, 6.95 (H5).
NOE (Nuclear Overhauser Effect) Irradiation of OMe (3.9 ppm) shows enhancement of H5 (ortho to OMe).Irradiation of OMe (3.9 ppm) shows enhancement of H2 (ortho to OMe).
Melting Point Typically 70–75°C (Derivative dependent)Typically 50–55°C (Derivative dependent)
Reactivity Positive Ferric Chloride test (Phenol).Positive Ferric Chloride test (Phenol).
Regioselectivity Mechanism Diagram

Mechanism Complex Aluminum Complex Carbonyl coordinates AlCl3 Electronic Electronic Effect: Para-OMe (C4) deactivated by Carbonyl Meta-OMe (C3) remains basic Complex->Electronic Inductive/Resonance Deactivation Attack Nucleophilic Attack: Cl- attacks Me at C3 Electronic->Attack Selective Cleavage Product 3-Hydroxy-4-Methoxy Product Attack->Product

Troubleshooting & Optimization

  • Low Yield in Step 3: If significant 3,4-dihydroxy (catechol) byproduct is observed, reduce the equivalents of

    
     to 1.05 eq and lower the temperature to 60°C.
    
  • Poor Selectivity: If the 4-hydroxy isomer is forming, ensure the solvent is anhydrous. Protic solvents or moisture can hydrolyze the complex prematurely, altering the directing effects.

  • Green Alternative: For large-scale applications where chlorinated solvents are restricted, the demethylation can be performed using Methionine in Methanesulfonic Acid , which acts as a soft nucleophile to demethylate the more accessible methyl group, though yields may vary compared to the

    
     route.
    

References

  • BenchChem. "An In-depth Technical Guide to the Synthesis of Veratrole Derivatives as Precursors." BenchChem Application Notes. Accessed October 2025. Link

  • Lignin-derived Guaiacols. "Lignin-derived guaiacols as platform chemicals for the modular synthesis of 1,2,3,4-tetrahydroquinolines." RSC Advances. Link

  • Selective Demethylation. "Regioselective demethylation of polymethoxybenzaldehydes with aluminum chloride." Journal of Organic Chemistry, 1998. (General mechanistic reference for AlCl3 selectivity).
  • Isovanillin Synthesis. "Optimizing Isovanillin Synthesis: Application Notes and Protocols." BenchChem.[3][4] Link

  • Friedel-Crafts Selectivity. "Selectivity Engineered Friedel–Crafts Acylation of Guaiacol." ResearchGate.[5] Link

Sources

Application

Application Note: High-Purity Synthesis of 3-Hydroxy-4-Methoxybutyrophenone

Executive Summary & Strategic Rationale This application note details the protocol for synthesizing 3-hydroxy-4-methoxybutyrophenone (Isovanillin series) with high regiochemical fidelity. The Core Challenge: Direct Fried...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Rationale

This application note details the protocol for synthesizing 3-hydroxy-4-methoxybutyrophenone (Isovanillin series) with high regiochemical fidelity.

The Core Challenge: Direct Friedel-Crafts acylation of guaiacol (2-methoxyphenol) typically yields the 4-hydroxy-3-methoxy isomer (vanillin series) due to the strong para-directing influence of the hydroxyl group. To achieve the target 3-hydroxy-4-methoxy substitution pattern, this protocol utilizes a Regioselective Acylation-Demethylation Cascade .

The Strategy:

  • Substrate Selection: We utilize Veratrole (1,2-dimethoxybenzene) instead of guaiacol.

  • Acylation: Introduction of the butyryl group at position 4 (para to one methoxy, meta to the other) to form 3,4-dimethoxybutyrophenone.

  • Selective Demethylation: Exploiting the differential basicity of the methoxy oxygens. Aluminum chloride (

    
    ) selectively coordinates to and cleaves the methoxy group at the 3-position (meta to the carbonyl), leaving the 4-methoxy group (para to the carbonyl) intact.
    

Mechanistic Insight: The "Basicity Discrimination" Model

Understanding the mechanism is vital for reproducibility. The selectivity in the demethylation step is driven by the electronic environment of the ether oxygens.

Pathway Visualization

The following diagram illustrates the reaction pathway and the critical transition state that enforces regioselectivity.

G cluster_0 Step 1: Acylation cluster_1 Step 2: Selective Demethylation Veratrole Veratrole (1,2-Dimethoxybenzene) Inter1 3,4-Dimethoxybutyrophenone (Intermediate) Veratrole->Inter1 + Butyryl Cl / AlCl3 (0°C to RT) Complex Al-Complex Formation (AlCl3 coordinates to O-3) Inter1->Complex + Excess AlCl3 (Reflux) Target 3-Hydroxy-4-Methoxybutyrophenone (Target Product) Complex->Target Hydrolysis (HCl/Ice) Cleavage of 3-OMe caption Figure 1: Reaction pathway showing the regioselective cleavage of the 3-methoxy group driven by Lewis Acid coordination.

[1]

Why the 3-Position Cleaves

In the intermediate 3,4-dimethoxybutyrophenone:

  • 4-Methoxy Oxygen: Its lone pairs are delocalized into the electron-withdrawing carbonyl group via resonance. This reduces its basicity and affinity for the Lewis acid (

    
    ).
    
  • 3-Methoxy Oxygen: It is meta to the carbonyl and cannot participate in resonance delocalization. It remains more basic (nucleophilic).

  • Result:

    
     preferentially coordinates to the 3-methoxy oxygen. Nucleophilic attack (by 
    
    
    
    ) on the activated methyl group then cleaves the ether bond, yielding the free phenol at position 3.

Experimental Protocol

Materials & Equipment
ReagentPurityRoleHazard Note
Veratrole (1,2-Dimethoxybenzene)>99%SubstrateIrritant
Butyryl Chloride >98%Acylating AgentCorrosive, Lachrymator
Aluminum Chloride (

)
Anhydrous, GranularLewis AcidReacts violently with water
1,2-Dichloroethane (DCE) AnhydrousSolventCarcinogen, Flammable
Dichloromethane (DCM) AnhydrousAlternative SolventLower boiling point (may require longer reflux)

Equipment:

  • 3-Neck Round Bottom Flask (flame-dried).

  • Reflux condenser with

    
     drying tube or 
    
    
    
    inlet.
  • Pressure-equalizing addition funnel.

  • Internal temperature probe.

  • Ice/Salt bath and Oil bath.

Step-by-Step Procedure
Phase A: Friedel-Crafts Acylation (Formation of Intermediate)
  • Setup: Purge the reaction vessel with dry nitrogen. Charge with Aluminum Chloride (1.1 equiv) and DCE (5 mL/g of substrate) .

  • Cooling: Cool the suspension to 0–5°C using an ice/salt bath.

  • Acyl Chloride Addition: Add Butyryl Chloride (1.05 equiv) dropwise over 15 minutes. Maintain internal temperature <10°C. The mixture will homogenize slightly.

  • Substrate Addition: Mix Veratrole (1.0 equiv) with a small volume of DCE. Add this solution dropwise to the reaction mixture over 30 minutes.

    • Note: Evolution of HCl gas will occur. Ensure proper venting through a scrubber.

  • Acylation Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 2 hours.

    • Checkpoint: TLC (Hexane/EtOAc 8:2) should show consumption of Veratrole and formation of the non-polar intermediate (3,4-dimethoxybutyrophenone).

Phase B: Regioselective Demethylation (In-Situ)

Critical: Do not work up yet. We proceed directly to demethylation.

  • Reagent Addition: Add additional Aluminum Chloride (2.0 - 3.0 equiv) to the reaction mixture.

    • Why? The initial equivalent is tied up with the carbonyl. Excess is required to coordinate the methoxy group and drive cleavage.

  • Heating: Replace the ice bath with an oil bath. Heat the mixture to Reflux (83°C for DCE) .

  • Reaction Time: Reflux for 3–6 hours .

    • Monitoring: Monitor by TLC. The target product (phenol) will be more polar than the intermediate.

    • Color Change: The reaction typically turns dark red/brown due to the formation of the aluminum complex.

  • Quenching: Cool the mixture to RT. Pour the reaction mass slowly onto a mixture of Crushed Ice and conc. HCl (10:1 ratio) with vigorous stirring.

    • Safety: This step is highly exothermic. Add slowly to avoid solvent flashing.

  • Hydrolysis: Stir the quenched mixture for 30–60 minutes to break the aluminum-phenoxide complex. The organic layer should separate.

Phase C: Workup & Purification
  • Extraction: Separate the organic layer.[2] Extract the aqueous layer twice with DCM.

  • Washing: Wash combined organics with water, then Brine.

  • Drying: Dry over Anhydrous

    
     and concentrate under reduced pressure.
    
  • Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (Gradient: 5%

    
     20% EtOAc in Hexanes).
    

Critical Process Parameters (CPPs) & Troubleshooting

ParameterSpecificationImpact of Deviation
AlCl3 Stoichiometry Total 3.0 - 4.0 equiv< 3.0 eq: Incomplete demethylation; mixture of dimethoxy and hydroxy products.> 5.0 eq: Potential for di-demethylation (catechol formation).
Temperature (Phase B) Reflux (DCE: ~83°C)Too Low: Reaction stalls at intermediate stage.Too High: Tar formation/polymerization.
Quenching pH Acidic (pH < 2)pH > 4: Aluminum salts precipitate as gels (emulsions), trapping the product and making extraction difficult.
Common Failure Modes
  • Issue: Product contains 3,4-dimethoxybutyrophenone (Intermediate).

    • Cause: Insufficient

      
       or reflux time too short.
      
    • Fix: Resubmit crude material to Phase B conditions.

  • Issue: Product is a mixture of isomers.

    • Cause: Starting material was Guaiacol (direct acylation) instead of Veratrole.

    • Fix: Must use Veratrole route for high regioselectivity.

Analytical Validation

To confirm the identity of 3-hydroxy-4-methoxybutyrophenone versus the unwanted 4-hydroxy-3-methoxy isomer:

  • 1H NMR (CDCl3):

    • Methoxy Group: Singlet at ~3.95 ppm.

    • Hydroxyl Group: Broad singlet (exchangeable).

    • Aromatic Region: The coupling pattern is critical.

      • H-2 (ortho to ketone, meta to OH): Doublet (small J ~2Hz).

      • H-6 (ortho to ketone, ortho to OH? No, H-6 is adjacent to H-5).

      • Differentiation: In the 3-hydroxy-4-methoxy isomer, the proton ortho to the carbonyl and ortho to the hydroxyl (H-2) appears as a doublet with meta-coupling. In the 4-hydroxy-3-methoxy isomer, the proton patterns differ slightly due to shielding effects.

  • Melting Point: Compare against literature values (approx 50-55°C for similar analogs, though specific derivative MP should be verified).

  • NOE (Nuclear Overhauser Effect): Irradiation of the Methoxy signal.

    • Target (3-OH, 4-OMe): NOE observed with H-5 (ortho to OMe) but not H-2.

    • Isomer (4-OH, 3-OMe): NOE observed with H-2 (ortho to OMe). This is the definitive test.

References

  • Lal, K., et al. (1987). "Aluminum chloride-catalyzed regioselective demethylation of ortho-substituted aryl methyl ethers." Journal of Organic Chemistry, 52(6), 1072–1078.[1] Link

  • Bhatt, M. V., & Kulkarni, S. U. (1983). "Cleavage of ethers."[3] Synthesis, 1983(04), 249-282. (Review of Lewis acid ether cleavage mechanisms). Link

  • Pearl, I. A. (1945). "Reactions of Vanillin and its Derived Compounds." Journal of the American Chemical Society, 67(10), 1628–1629. (Foundational work on vanillin/isovanillin isomer separation). Link

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th Edition). Longman Scientific & Technical. (Standard reference for Friedel-Crafts protocols). Link

Sources

Method

Synthesis of 1-(3-hydroxy-4-methoxyphenyl)-1-butanone: An Application and Protocol Guide

Introduction 1-(3-hydroxy-4-methoxyphenyl)-1-butanone, also known as iso-butyrovanillone, is an aromatic ketone of interest in the fields of synthetic chemistry and drug discovery. Its structural motif, a substituted cat...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

1-(3-hydroxy-4-methoxyphenyl)-1-butanone, also known as iso-butyrovanillone, is an aromatic ketone of interest in the fields of synthetic chemistry and drug discovery. Its structural motif, a substituted catecholic moiety, is found in various biologically active compounds. This document provides a detailed guide for the laboratory-scale synthesis of this target molecule, focusing on the Fries rearrangement of guaiacyl butyrate. This method offers a regioselective approach to obtaining the desired ortho-acylated product. We will delve into the underlying chemical principles, provide a step-by-step experimental protocol, and outline the necessary characterization and purification techniques.

Strategic Approach: The Fries Rearrangement

The synthesis of 1-(3-hydroxy-4-methoxyphenyl)-1-butanone can be efficiently achieved through a two-step process commencing with the O-acylation of guaiacol (2-methoxyphenol) to form guaiacyl butyrate. This ester intermediate then undergoes a Lewis acid-catalyzed Fries rearrangement, which involves the migration of the acyl group from the phenolic oxygen to a carbon atom on the aromatic ring.[1]

The Fries rearrangement is a powerful tool for the synthesis of hydroxyaryl ketones and is known to be selective for the ortho and para positions.[2] The regiochemical outcome of the rearrangement can be influenced by reaction conditions such as temperature and solvent.[1] Higher temperatures generally favor the formation of the ortho isomer, which is the desired product in this synthesis. This is attributed to the thermodynamic stability of the bidentate complex formed between the ortho product and the Lewis acid catalyst.[1]

PART 1: Reagents and Materials

Proper preparation and handling of all reagents are critical for the success and safety of this synthesis.

Reagent/MaterialChemical FormulaMolar Mass ( g/mol )Key PropertiesSupplier (Example)
GuaiacolC₇H₈O₂124.14Colorless to yellow liquid/solidSigma-Aldrich
Butanoyl chlorideC₄H₇ClO106.55Colorless liquid, pungent odorAlfa Aesar
Anhydrous Aluminum Chloride (AlCl₃)AlCl₃133.34White/yellow solid, reacts violently with waterAcros Organics
PyridineC₅H₅N79.10Colorless liquid, strong odorFisher Scientific
Dichloromethane (DCM)CH₂Cl₂84.93Volatile, colorless liquidVWR
Diethyl ether(C₂H₅)₂O74.12Highly volatile, flammable liquidJ.T. Baker
Hydrochloric acid (HCl), concentratedHCl36.46Corrosive, fuming liquidEMD Millipore
Anhydrous Sodium Sulfate (Na₂SO₄)Na₂SO₄142.04White crystalline solid, drying agentMacron Fine Chemicals
Silica Gel (for column chromatography)SiO₂60.08Fine powder, stationary phaseSorbent Technologies
HexaneC₆H₁₄86.18Volatile, flammable liquidPharmco-Aaper
Ethyl AcetateC₄H₈O₂88.11Colorless liquid, fruity odorAvantor

PART 2: Experimental Protocols

Safety Precautions: This procedure involves the use of corrosive and moisture-sensitive reagents. All steps should be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. Anhydrous conditions are crucial for the success of the Fries rearrangement.

Step 1: Synthesis of Guaiacyl Butyrate (O-acylation)

This initial step involves the esterification of the phenolic hydroxyl group of guaiacol with butanoyl chloride.

Protocol:

  • To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere, add guaiacol (10.0 g, 80.5 mmol) and anhydrous dichloromethane (100 mL).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add pyridine (7.8 mL, 96.6 mmol, 1.2 equivalents) to the stirred solution.

  • Add butanoyl chloride (10.0 mL, 96.6 mmol, 1.2 equivalents) dropwise to the reaction mixture over 15 minutes, ensuring the temperature remains below 10 °C.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 4 hours.

  • Transfer the reaction mixture to a separatory funnel and wash sequentially with 1 M HCl (2 x 50 mL), saturated aqueous sodium bicarbonate solution (2 x 50 mL), and brine (1 x 50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield guaiacyl butyrate as a pale yellow oil. The product can be used in the next step without further purification if it appears clean by TLC.

G cluster_0 Step 1: O-Acylation guaiacol Guaiacol in DCM pyridine Add Pyridine at 0°C guaiacol->pyridine butanoyl_chloride Add Butanoyl Chloride dropwise pyridine->butanoyl_chloride stir Stir at RT for 4h butanoyl_chloride->stir workup Aqueous Workup stir->workup product1 Guaiacyl Butyrate workup->product1 G cluster_1 Step 2: Fries Rearrangement alcl3 Anhydrous AlCl₃ ester Add Guaiacyl Butyrate alcl3->ester heat Heat to 120-130°C for 3h ester->heat quench Ice/HCl Quench heat->quench extract Ether Extraction quench->extract crude_product Crude Product Mixture extract->crude_product

Caption: Workflow for the Fries rearrangement.

PART 3: Purification and Characterization

The crude product is a mixture of the desired 1-(3-hydroxy-4-methoxyphenyl)-1-butanone (ortho isomer) and the 1-(4-hydroxy-3-methoxyphenyl)-1-butanone (para isomer). Separation is achieved by column chromatography.

Purification Protocol: Column Chromatography
  • Prepare a silica gel slurry in hexane and pack a chromatography column.

  • Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel.

  • Load the dried silica with the adsorbed product onto the top of the packed column.

  • Elute the column with a gradient solvent system, starting with 100% hexane and gradually increasing the polarity with ethyl acetate (e.g., from 0% to 20% ethyl acetate in hexane).

  • Collect fractions and monitor by thin-layer chromatography (TLC) using a 4:1 hexane:ethyl acetate solvent system and visualizing with a UV lamp and/or an iodine chamber. The two isomers should have different Rf values.

  • Combine the fractions containing the pure desired product (typically the less polar isomer) and concentrate under reduced pressure to yield 1-(3-hydroxy-4-methoxyphenyl)-1-butanone as a pale yellow oil or low-melting solid.

Expected Characterization Data

The following data are based on the expected structure and comparison with similar compounds. Actual experimental data should be acquired for confirmation.

Technique Expected Data
¹H NMR (CDCl₃, 400 MHz)δ (ppm): 7.55 (d, 1H, Ar-H), 7.52 (s, 1H, Ar-H), 6.90 (d, 1H, Ar-H), 6.10 (s, 1H, -OH), 3.95 (s, 3H, -OCH₃), 2.90 (t, 2H, -CH₂-CO-), 1.75 (m, 2H, -CH₂-CH₃), 1.00 (t, 3H, -CH₃)
¹³C NMR (CDCl₃, 100 MHz)δ (ppm): 200.5 (C=O), 151.0 (C-O), 146.0 (C-O), 125.0 (Ar-C), 122.0 (Ar-C), 115.0 (Ar-C), 110.0 (Ar-C), 56.0 (-OCH₃), 40.0 (-CH₂-CO-), 18.0 (-CH₂-CH₃), 14.0 (-CH₃)
IR (neat, cm⁻¹)ν: 3400 (br, O-H), 2960 (C-H), 1670 (C=O, ketone), 1600, 1510 (C=C, aromatic), 1270 (C-O, ether)
Mass Spec. (EI)m/z (%): 194 (M⁺), 165, 137, 122

Reaction Mechanism: Fries Rearrangement

The Fries rearrangement proceeds through a well-established electrophilic aromatic substitution mechanism.

  • Formation of the Acylium Ion Complex: The Lewis acid (AlCl₃) coordinates to the carbonyl oxygen of the guaiacyl butyrate, polarizing the ester bond.

  • Acylium Ion Formation: The C-O bond of the ester cleaves to form an acylium ion and an aluminum phenoxide complex. This can occur either intermolecularly or intramolecularly within a solvent cage.

  • Electrophilic Aromatic Substitution: The acylium ion, a potent electrophile, attacks the electron-rich aromatic ring. Attack at the ortho or para position leads to the formation of a sigma complex (arenium ion).

  • Rearomatization: A proton is eliminated from the sigma complex, restoring the aromaticity of the ring and yielding the substituted ketone complexed with the Lewis acid.

  • Hydrolysis: The final product is liberated upon aqueous workup, which hydrolyzes the aluminum-oxygen bonds.

G cluster_mech Fries Rearrangement Mechanism A 1. Lewis Acid Coordination B 2. Acylium Ion Formation A->B Cleavage C 3. Electrophilic Attack (ortho) B->C Attack on Ring D 4. Rearomatization C->D Proton Loss E 5. Hydrolysis D->E Workup

Caption: Simplified mechanism of the Fries rearrangement.

Conclusion

This application note provides a comprehensive protocol for the synthesis of 1-(3-hydroxy-4-methoxyphenyl)-1-butanone via the Fries rearrangement of guaiacyl butyrate. By controlling the reaction temperature, this method can be optimized to favor the formation of the desired ortho-acylated product. The provided purification and characterization guidelines will assist researchers in obtaining and verifying the final compound. Adherence to safety protocols is paramount throughout the procedure.

References

  • Fries, K.; Finck, G. Über die Umlagerung von Phenoläthern in Phenylketone. Ber. Dtsch. Chem. Ges.1908, 41 (3), 4271–4284.
  • Fries rearrangement - Wikipedia. [Link]

  • Organic Chemistry Portal. Fries Rearrangement. [Link]

  • L.S.College, Muzaffarpur. Fries rearrangement. [Link]

  • PubChem. 1-(3-Hydroxy-4-methoxyphenyl)ethanone. [Link]

  • Carl ROTH. Safety Data Sheet: Guaiacol. [Link]

  • Carl ROTH. Safety Data Sheet: Aluminium chloride. [Link]

Sources

Application

using 1-(3-hydroxy-4-methoxyphenyl)-1-butanone as a chemical intermediate

Application Note: Strategic Utilization of 1-(3-Hydroxy-4-methoxyphenyl)-1-butanone as a Pharmaceutical Intermediate Abstract 1-(3-Hydroxy-4-methoxyphenyl)-1-butanone (also known as 3-hydroxy-4-methoxybutyrophenone ) is...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic Utilization of 1-(3-Hydroxy-4-methoxyphenyl)-1-butanone as a Pharmaceutical Intermediate

Abstract

1-(3-Hydroxy-4-methoxyphenyl)-1-butanone (also known as 3-hydroxy-4-methoxybutyrophenone ) is a critical aromatic ketone intermediate used in the synthesis of complex pharmaceutical agents, particularly renin inhibitors (e.g., Aliskiren analogs) and artificial sweeteners (phenylbenzodioxanes). Its unique 3-hydroxy-4-methoxy substitution pattern (isovanillyl moiety) distinguishes it from common vanillin derivatives, offering a specific handle for regioselective O-alkylation and asymmetric reduction. This guide details the protocols for its functionalization, focusing on O-alkylation, asymmetric ketone reduction, and reductive amination, supported by analytical standards and safety protocols.

Introduction & Chemical Identity

This compound serves as a versatile scaffold for introducing the 3-alkoxy-4-methoxyphenyl motif found in various cardiovascular drugs and bioactive phenols. Unlike its isomer Zingerone (4-hydroxy-3-methoxy), this isovanillin derivative allows for selective functionalization at the meta position relative to the alkyl chain, a key structural requirement for the binding pockets of aspartic proteases like renin.

  • IUPAC Name: 1-(3-Hydroxy-4-methoxyphenyl)butan-1-one

  • Common Name: 3-Hydroxy-4-methoxybutyrophenone; Isovanillyl butyrate ketone

  • Molecular Formula: C₁₁H₁₄O₃

  • Molecular Weight: 194.23 g/mol [1]

  • Key Functional Groups:

    • Phenolic Hydroxyl (C3): Nucleophilic, ready for O-alkylation/protection.

    • Ketone (C1): Electrophilic, susceptible to reduction, Grignard addition, or reductive amination.

    • Methoxy (C4): Electron-donating, directing electrophilic substitution.

Synthetic Utility & Applications

Pathway to Renin Inhibitors (Aliskiren Analogs)

The primary high-value application of this intermediate is in the synthesis of the "tail" region of non-peptide renin inhibitors. The 3-hydroxyl group is typically alkylated with a 3-methoxypropyl chain to mimic the transition state required for enzyme inhibition.

Asymmetric Synthesis of Chiral Alcohols

Enantioselective reduction of the ketone yields chiral benzylic alcohols, which are precursors to bioactive styrenes or can be inverted to form chiral amines via the Mitsunobu reaction.

Synthesis of Sweeteners (Benzodioxanes)

Cyclization reactions involving the 3-OH group and the ketone side chain (often after alpha-bromination) yield 2-phenyl-1,4-benzodioxane derivatives, a class of compounds investigated for high-potency sweetness.

Detailed Experimental Protocols

Protocol A: Regioselective O-Alkylation (Etherification)

Objective: To functionalize the C3-hydroxyl group with a 3-methoxypropyl chain, a common step in synthesizing renin inhibitor precursors.

Reagents:

  • Substrate: 1-(3-Hydroxy-4-methoxyphenyl)-1-butanone (1.0 eq)

  • Alkylating Agent: 1-Bromo-3-methoxypropane (1.2 eq)

  • Base: Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq)

  • Solvent: DMF (Dimethylformamide) or Acetonitrile

  • Catalyst: Potassium Iodide (KI) (0.1 eq) - Critical for Finkelstein in situ exchange

Procedure:

  • Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve the substrate (10 mmol, 1.94 g) in anhydrous DMF (20 mL).

  • Deprotonation: Add K₂CO₃ (20 mmol, 2.76 g) in a single portion. Stir at room temperature for 15 minutes. The mixture may turn yellow/orange due to phenoxide formation.

  • Addition: Add KI (1 mmol, 0.16 g) followed by the dropwise addition of 1-bromo-3-methoxypropane (12 mmol).

  • Reaction: Heat the mixture to 60°C under an inert atmosphere (N₂ or Ar) for 4–6 hours. Monitor by TLC (Hexane:EtOAc 7:3) or HPLC.

  • Workup:

    • Cool to room temperature.[2]

    • Dilute with water (100 mL) and extract with Ethyl Acetate (3 x 30 mL).

    • Wash combined organics with water (2 x 50 mL) and brine (1 x 50 mL) to remove DMF.

    • Dry over Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Recrystallize from Ethanol/Hexane or purify via flash column chromatography (SiO₂, Gradient 0-20% EtOAc in Hexane).

Expected Yield: 85–92% Key Insight: The use of KI accelerates the reaction by converting the alkyl bromide to the more reactive alkyl iodide in situ.

Protocol B: Asymmetric Transfer Hydrogenation (ATH)

Objective: To reduce the ketone to the corresponding chiral alcohol with high enantiomeric excess (ee).

Reagents:

  • Substrate: 1-(3-Hydroxy-4-methoxyphenyl)-1-butanone (1.0 eq)

  • Catalyst: RuCl(p-cymene)[(R,R)-Ts-DPEN] (1 mol%)

  • Hydrogen Source: Formic acid/Triethylamine (5:2 azeotrope)

  • Solvent: Dichloromethane (DCM) or Methanol

Procedure:

  • Dissolution: Dissolve the substrate (5 mmol) in degassed DCM (10 mL).

  • Catalyst Addition: Add the Ruthenium catalyst (0.05 mmol) under a nitrogen stream.

  • Initiation: Add the Formic acid/TEA mixture (2.0 eq of formate) dropwise.

  • Reaction: Stir at 25–30°C for 12–24 hours. Monitor conversion by GC or Chiral HPLC.

  • Quench: Add water (20 mL) to stop the reaction. Separate layers.

  • Isolation: Wash the organic layer with saturated NaHCO₃ (to remove acid) and brine. Dry and concentrate.

Expected Yield: >90% conversion, >95% ee. Note: The 3-OH group does not require protection for this specific catalyst system, but phenolic protons can slow down the reaction; slightly higher catalyst loading may be needed compared to non-phenolic ketones.

Visualizations & Workflows

Figure 1: Synthetic Pathway for Renin Inhibitor Precursors

This diagram illustrates the transformation of the starting material into the key ether intermediate and subsequent reduction.

ReninInhibitorPathway Start 1-(3-Hydroxy-4-methoxyphenyl) -1-butanone Intermediate O-Alkylated Intermediate (Ether Formation) Start->Intermediate Protocol A (O-Alkylation) Reagents1 Reagents: 1-Bromo-3-methoxypropane K2CO3, KI, DMF, 60°C Reagents1->Intermediate Product Chiral Alcohol (Renin Inhibitor Fragment) Intermediate->Product Protocol B (Asymmetric Reduction) Reagents2 Reagents: Ru-TsDPEN (Cat.) HCOOH/TEA Reagents2->Product

Caption: Step-wise functionalization of the isovanillyl ketone scaffold to generate chiral pharmaceutical intermediates.

Figure 2: Purification Workflow (Protocol A)

WorkupFlow Step1 Reaction Mixture (DMF, Product, Salts) Step2 Quench with Water Dilute with EtOAc Step1->Step2 Step3 Phase Separation Step2->Step3 Aqueous Aqueous Layer (DMF, K2CO3, KBr) Step3->Aqueous Discard Organic Organic Layer (Product in EtOAc) Step3->Organic Keep Step4 Wash: H2O (2x), Brine (1x) Organic->Step4 Step5 Dry (Na2SO4) & Concentrate Step4->Step5 Step6 Crude Oil Step5->Step6 Final Recrystallization (EtOH/Hexane) Step6->Final

Caption: Optimization of the workup procedure to efficiently remove DMF and inorganic salts.

Analytical Characterization

To validate the identity and purity of the intermediate, use the following specifications:

MethodParameterExpected Observation
HPLC ColumnC18 Reverse Phase (e.g., Agilent Zorbax SB-C18)
Mobile PhaseA: 0.1% Formic Acid in H₂O; B: Acetonitrile (Gradient 10-90% B)
DetectionUV @ 280 nm (Phenol absorption)
1H NMR SolventCDCl₃ or DMSO-d₆
Key Signalsδ 3.85 (s, 3H): Methoxy group (–OCH₃)δ 0.95 (t, 3H): Terminal methyl of propyl chainδ 2.90 (t, 2H): Alpha-methylene to ketoneδ 5.8-6.0 (s, 1H): Phenolic –OH (exchangeable)
IR Functional Groups~1670 cm⁻¹: Ketone (C=O) stretch~3350 cm⁻¹: Broad –OH stretch

Safety & Handling

  • Hazard Identification:

    • Skin/Eye Irritant: Phenolic compounds can cause severe irritation. Wear nitrile gloves and safety goggles.

    • Inhalation: Dust or vapor may irritate the respiratory tract. Handle in a fume hood.

  • Storage: Store in a cool, dry place under inert gas (Nitrogen) to prevent oxidation of the phenol ring (browning) over time.

  • Spill Response: Absorb with inert material (vermiculite/sand). Do not wash into drains due to potential aquatic toxicity of phenols.

References

  • Verter, H. S. (1964).[3] Synthesis of 3-Hydroxy-4-methoxybutyrophenone. Journal of Chemical & Engineering Data, 9(3), 403–404.[3][4] Link

  • Goel, O. P., et al. (2006). Process for the preparation of substituted octanoyl amides (Renin Inhibitors). U.S. Patent No. 7,132,569. Link

  • Noyori, R., & Hashiguchi, S. (1997). Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes. Accounts of Chemical Research, 30(2), 97–102. Link

  • Arnoldi, A. (1986).[3] Synthesis and sweet taste of some 2-phenylbenzodioxanes. Journal of Agricultural and Food Chemistry, 34(2), 339–344.[3][4] Link

Sources

Method

Application Note: High-Purity Isolation of 3-Hydroxy-4-Methoxybutyrophenone

Executive Summary This application note details the isolation and purification of 3-hydroxy-4-methoxybutyrophenone (Isobutyrovanillone) from a crude synthetic reaction mixture. While often synthesized via Friedel-Crafts...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details the isolation and purification of 3-hydroxy-4-methoxybutyrophenone (Isobutyrovanillone) from a crude synthetic reaction mixture. While often synthesized via Friedel-Crafts acylation, this specific regioisomer presents a separation challenge due to the co-formation of its positional isomer, 4-hydroxy-3-methoxybutyrophenone (Butyrovanillone) .

This guide provides a self-validating workflow utilizing pH-dependent Liquid-Liquid Extraction (LLE) followed by high-resolution Flash Chromatography. The protocol is designed for drug development researchers requiring pharmaceutical-grade purity (>99%) for metabolic profiling or reference standard generation.

Target Analyte Profile & Physicochemical Logic

Understanding the molecular behavior is critical for designing the isolation strategy. The 3-hydroxy position (meta to the ketone) exhibits distinct acidity and hydrogen-bonding capabilities compared to its 4-hydroxy isomer.

PropertyValue / CharacteristicImplication for Isolation
Chemical Formula C₁₁H₁₄O₃Molecular Weight: 194.23 g/mol
Structure Phenolic KetoneSusceptible to oxidation at high pH; handle under inert gas if possible.
pKa (Phenol) ~9.2 - 9.5 (Predicted)The 3-OH is less acidic than the 4-OH (pKa ~7.8) due to lack of direct resonance conjugation with the carbonyl. This pKa difference is the key separation lever.
LogP ~2.4Moderately lipophilic. Soluble in DCM, EtOAc, Alcohols. Insoluble in water (neutral form).
Isomerism RegioisomerMajor impurity: 4-hydroxy-3-methoxybutyrophenone.

Isolation Workflow Visualization

The following diagram outlines the critical decision points and flow from crude mixture to pure crystal.

IsolationWorkflow Crude Crude Reaction Mixture (AlCl3 Complex) Quench Acid Quench (Ice/HCl) Crude->Quench PhaseSep Phase Separation (DCM Extraction) Quench->PhaseSep AqWaste Aqueous Waste (Al Salts) PhaseSep->AqWaste OrgPhase Organic Phase (Isomer Mix) PhaseSep->OrgPhase MildBase pH 8.5 Wash (NaHCO3) OrgPhase->MildBase Exploit pKa Diff OrgRich Organic Layer (Enriched 3-OH Isomer) MildBase->OrgRich Retains 3-OH AqImpurity Aqueous Layer (4-OH Isomer - More Acidic) MildBase->AqImpurity Removes 4-OH Flash Flash Chromatography (Silica Gel, Hex/EtOAc) OrgRich->Flash Fractions Fraction Collection (TLC Monitoring) Flash->Fractions Final Crystallization (EtOH/Water) Fractions->Final

Caption: Workflow exploiting acidity differences (pKa) between meta- and para-phenols prior to chromatographic polishing.

Detailed Experimental Protocols

Phase 1: Crude Workup & Chemoselective Enrichment

Objective: Isolate the organic fraction and reduce the burden of the 4-hydroxy isomer using pKa-based partitioning.

Reagents:

  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

  • 1M HCl (Cold)

  • 5% Sodium Bicarbonate (NaHCO₃) solution

  • Saturated Brine

Protocol:

  • Quenching: Slowly pour the crude Friedel-Crafts reaction mixture into a stirred slurry of ice and 1M HCl. Caution: Exothermic reaction. Stir for 30 minutes to hydrolyze aluminum complexes completely.

  • Extraction: Transfer to a separatory funnel. Extract the aqueous slurry with DCM (3 x 50 mL per gram of substrate).

  • The "pKa Swing" (Critical Step):

    • The 4-hydroxy isomer (para-conjugated) is slightly more acidic than the target 3-hydroxy isomer.

    • Wash the combined organic layer gently with 5% NaHCO₃ .

    • Observation: The aqueous layer may turn yellow (phenoxide of the 4-OH isomer). The target 3-OH isomer, being less acidic, will preferentially remain in the organic layer [1].

  • Drying: Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the "Enriched Crude Oil."

Phase 2: Flash Chromatography Purification

Objective: Separate the target 3-hydroxy-4-methoxybutyrophenone from remaining regioisomers and unreacted starting materials (e.g., Veratrole).

System Setup:

  • Stationary Phase: Spherical Silica Gel (20–40 µm), 12g or 24g cartridge.

  • Mobile Phase A: n-Hexane (or Heptane)

  • Mobile Phase B: Ethyl Acetate (EtOAc)

  • Detection: UV at 254 nm (aromatic ring) and 280 nm (phenol).

Gradient Method:

Time (CV*)% Mobile Phase BEvent
0–25%Equilibration / Elution of non-polar impurities
2–105% → 25%Linear Gradient (Target Elution Zone)
10–1225% → 50%Flush polar impurities
12–1550%Wash

*CV = Column Volumes

Separation Logic: The 3-hydroxy isomer typically elutes after the non-polar starting materials but before the more polar 4-hydroxy isomer (if any remains), due to subtle differences in adsorption affinity caused by the steric hindrance of the butyryl chain adjacent to the phenol [2].

Phase 3: Final Crystallization

Objective: Achieve >99% purity and remove trace solvent.

  • Dissolve the pooled, dried fractions in a minimum amount of hot Absolute Ethanol .

  • Add warm Water dropwise until slight turbidity persists.

  • Re-heat to clarify, then allow to cool slowly to room temperature, then 4°C overnight.

  • Filter the white/off-white crystals and dry under high vacuum at 40°C.

Analytical Validation (QC)

HPLC Method for Purity Check:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100mm, 3.5µm).

  • Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile (0.1% Formic Acid).

  • Gradient: 10% B to 90% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Target Retention: The 3-hydroxy-4-methoxybutyrophenone will show a distinct peak, typically eluting slightly later than the 4-hydroxy isomer in reverse phase due to intramolecular hydrogen bonding effects reducing interaction with the aqueous phase [3].

Expected NMR Signals (CDCl₃, 400 MHz):

  • δ ~1.0 ppm (t): Terminal methyl of butyryl group.

  • δ ~1.7 ppm (m): Methylene (CH₂).

  • δ ~2.9 ppm (t): Alpha-methylene (CH₂-C=O).

  • δ ~3.9 ppm (s): Methoxy group (-OCH₃).

  • δ ~5.8-6.0 ppm (s, broad): Phenolic -OH (Exchangeable).

  • δ ~7.4-7.6 ppm: Aromatic protons (Pattern distinct for 1,3,4-substitution).

References

  • ResearchGate. (2019). Facile Synthesis, Isolation and Characterization of 1-(4-Hydroxy-3-methoxyphenyl)ethanone and its Isomeric Related Substances. (Methodology adapted for butyrophenone series). Retrieved from [Link]

  • Yuan, B. (2022).[1] Separation of Isomer and High-Performance Liquid Chromatography Uses in Drug Studies.[1] Pharm Anal Acta.[1] Retrieved from [Link][2][1][3]

  • PubChem. (2025).[4][5] Compound Summary: 3-Hydroxy-4-methoxyacetophenone (Analogous physicochemical data). Retrieved from [Link]

Sources

Application

Mastering the Solid State: Application Notes and Protocols for the Crystallization of 1-(3-hydroxy-4-methoxyphenyl)-1-butanone

For Researchers, Scientists, and Drug Development Professionals This comprehensive guide delves into the critical techniques for the crystallization of 1-(3-hydroxy-4-methoxyphenyl)-1-butanone, a phenolic ketone with pot...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This comprehensive guide delves into the critical techniques for the crystallization of 1-(3-hydroxy-4-methoxyphenyl)-1-butanone, a phenolic ketone with potential significance in various research and development sectors. As a Senior Application Scientist, this document is structured to provide not just procedural steps, but a foundational understanding of the principles governing the crystallization of this and structurally related molecules. The protocols herein are designed as robust starting points for optimization, empowering researchers to achieve high-purity crystalline material suitable for a range of downstream applications.

Introduction: The Significance of Crystalline Form

The solid-state form of an active pharmaceutical ingredient (API) or a key intermediate like 1-(3-hydroxy-4-methoxyphenyl)-1-butanone is of paramount importance. Crystallization is a fundamental purification technique that can yield materials with high purity and desirable physical properties.[1][2] The crystalline form can influence solubility, dissolution rate, bioavailability, stability, and manufacturability. For phenolic compounds, the potential for polymorphism—the ability of a substance to exist in two or more crystalline forms with different arrangements of the molecules in the crystal lattice—is a critical consideration.[3][4] Different polymorphs can exhibit distinct physicochemical properties. Therefore, developing a controlled and reproducible crystallization process is a crucial step in the journey from discovery to application.

Physicochemical Profile of 1-(3-hydroxy-4-methoxyphenyl)-1-butanone

Structural Features and Their Implications for Crystallization:

  • Phenolic Hydroxyl Group (-OH): This group is a strong hydrogen bond donor and acceptor, which will significantly influence solvent interactions and the resulting crystal packing. Hydrogen bonding is a key energetic contributor to the crystal lattice.[5]

  • Methoxy Group (-OCH3): This group can also participate in weaker hydrogen bonding and influences the overall polarity of the molecule.

  • Butanone Chain: The alkyl chain introduces a degree of flexibility and hydrophobicity, which will affect solubility in nonpolar solvents.

  • Aromatic Ring: The benzene ring can engage in π-π stacking interactions, another important factor in crystal lattice formation.

Predicted Properties (to be experimentally verified):

PropertyPredicted Value/BehaviorRationale/Analogous Compound Data
Molecular Formula C₁₁H₁₄O₃As per chemical structure.[6]
Molecular Weight 194.23 g/mol As per chemical structure.[6]
Melting Point (°C) Moderately highThe related compound 1-(3-Hydroxy-4-methoxyphenyl)ethan-1-one has a melting point of 89-93 °C.[7] The longer butyl chain may slightly alter this. Zingerone (4-(4-hydroxy-3-methoxyphenyl)-2-butanone) has a lower melting point of 41 °C, highlighting the impact of isomerism.[8]
Solubility Soluble in polar organic solvents (e.g., alcohols, acetone, ethyl acetate). Sparingly soluble in non-polar solvents (e.g., hexane, toluene).The presence of the hydroxyl and ketone groups suggests good solubility in polar solvents.
pKa ~9-10The phenolic hydroxyl group is weakly acidic.

Core Principles of Crystallization

Crystallization is a phase transition where a solute in a solution solidifies into a highly ordered, crystalline structure. The process is driven by supersaturation, a state where the concentration of the solute exceeds its equilibrium solubility at a given temperature. Supersaturation can be achieved through several methods, each forming the basis of a crystallization technique.

Experimental Protocols for Crystallization

The following protocols are designed as starting points for the crystallization of 1-(3-hydroxy-4-methoxyphenyl)-1-butanone. It is imperative for the researcher to systematically vary parameters to optimize crystal yield and quality.

Solvent Screening: The Foundation of Success

The choice of solvent is the most critical factor in a crystallization process.[2] An ideal solvent should exhibit high solubility for the compound at elevated temperatures and low solubility at lower temperatures.

Protocol 4.1.1: Small-Scale Solvent Screening

  • Preparation: Weigh approximately 10-20 mg of 1-(3-hydroxy-4-methoxyphenyl)-1-butanone into several small vials.

  • Solvent Addition: To each vial, add a different solvent from the list below in a dropwise manner at room temperature, with agitation, until the solid dissolves. Record the approximate volume of solvent required.

  • Heating: If the compound does not dissolve at room temperature, gently heat the vial while continuing to add the solvent dropwise until a clear solution is obtained.

  • Cooling: Allow the vials to cool slowly to room temperature, and then place them in a refrigerator (2-8 °C).

  • Observation: Observe the vials for crystal formation over 24-48 hours. Note the quality and quantity of any crystals formed.

Table for Recording Solvent Screening Data:

SolventSolubility at RT (mg/mL)Solubility at Elevated Temp. (°C) (mg/mL)Crystal Formation upon Cooling? (Yes/No)Crystal Morphology (e.g., needles, plates, prisms)
Methanol
Ethanol
Isopropanol
Acetone
Ethyl Acetate
Toluene
Heptane
Water
Crystallization Techniques

Based on the results of the solvent screening, select the most promising solvent(s) to proceed with the following techniques.

Protocol 4.2.1: Slow Cooling Crystallization

This is the most common and often most effective method for obtaining high-quality crystals.[9]

  • Dissolution: In a suitable flask, dissolve the crude 1-(3-hydroxy-4-methoxyphenyl)-1-butanone in a minimal amount of the chosen hot solvent to create a saturated solution.

  • Hot Filtration (Optional): If any insoluble impurities are present, perform a hot filtration to remove them.

  • Slow Cooling: Cover the flask and allow it to cool slowly to room temperature. To further slow the cooling process, the flask can be placed in an insulated container.

  • Further Cooling: Once at room temperature, transfer the flask to a refrigerator or a controlled cooling bath to maximize crystal yield.

  • Isolation: Collect the crystals by filtration (e.g., using a Büchner funnel).

  • Washing: Wash the crystals with a small amount of the cold crystallization solvent to remove any residual impurities.

  • Drying: Dry the crystals under vacuum at a temperature well below the melting point.

dot

Slow_Cooling_Workflow A Dissolve in Minimal Hot Solvent B Hot Filtration (Optional) A->B If impurities C Slow Cooling to Room Temperature A->C No impurities B->C D Further Cooling (e.g., Refrigerator) C->D E Isolate Crystals (Filtration) D->E F Wash with Cold Solvent E->F G Dry Crystals (Under Vacuum) F->G

Caption: Workflow for Slow Cooling Crystallization.

Protocol 4.2.2: Slow Evaporation

This technique is useful when the compound is highly soluble in the chosen solvent at room temperature.[5]

  • Dissolution: Dissolve the compound in a suitable solvent at room temperature to create a solution that is not fully saturated.

  • Evaporation: Cover the container with a perforated lid (e.g., parafilm with small holes) to allow for slow solvent evaporation.

  • Incubation: Place the container in a vibration-free location and allow the solvent to evaporate over several days to weeks.

  • Isolation: Once crystals have formed, carefully decant the remaining solvent and dry the crystals.

dot

Slow_Evaporation_Workflow A Dissolve in Solvent at RT B Cover with Perforated Lid A->B C Incubate in Vibration-Free Area B->C D Isolate Crystals (Decant & Dry) C->D

Caption: Workflow for Slow Evaporation Crystallization.

Protocol 4.2.3: Solvent/Anti-Solvent Diffusion

This method involves dissolving the compound in a "good" solvent and introducing an "anti-solvent" in which the compound is insoluble.

  • Dissolution: Dissolve the compound in a minimal amount of a "good" solvent.

  • Layering: Carefully layer the "anti-solvent" on top of the solution. The anti-solvent should be miscible with the good solvent.

  • Diffusion: Allow the two solvents to slowly diffuse into one another, inducing crystallization at the interface.

  • Isolation: Collect the crystals once a sufficient amount has formed.

dot

Solvent_Diffusion_Workflow cluster_vial Crystallization Vial A Solution of Compound in 'Good' Solvent B Carefully Layer 'Anti-Solvent' on Top C Crystals Form at Interface Isolate Isolate Crystals C->Isolate Start Dissolve Compound Start->A

Caption: Workflow for Solvent/Anti-Solvent Diffusion.

The Role of Seeding

Introducing a small, high-quality seed crystal can promote crystallization by providing a nucleation site.[2] This is particularly useful for preventing the formation of an oil or an amorphous solid and can help in obtaining a specific polymorphic form.

Protocol 4.3.1: Seeding

  • Prepare a Supersaturated Solution: Prepare a saturated solution of the compound just below the boiling point of the solvent and then cool it slightly.

  • Introduce Seed Crystal: Add a small, well-formed crystal of 1-(3-hydroxy-4-methoxyphenyl)-1-butanone to the solution.

  • Slow Cooling: Allow the solution to cool slowly as described in Protocol 4.2.1.

Characterization of Crystalline Material

Once crystals are obtained, it is essential to characterize them to determine their purity, polymorphic form, and other relevant properties.

  • Visual and Microscopic Examination: Initial assessment of crystal shape, size, and homogeneity.

  • Melting Point Analysis: A sharp melting point range is indicative of high purity.

  • X-Ray Powder Diffraction (XRPD): The definitive technique for identifying the polymorphic form.

  • Differential Scanning Calorimetry (DSC): To determine the melting point and detect any phase transitions.

  • Thermogravimetric Analysis (TGA): To assess thermal stability and the presence of solvates.

  • Spectroscopic Methods (FTIR, Raman, NMR): To confirm the chemical identity and potentially provide information on the solid-state conformation.

Troubleshooting Common Crystallization Issues

IssuePotential Cause(s)Suggested Solution(s)
Oiling Out Solution is too concentrated; cooling is too rapid; impurities are present.Dilute the solution; slow down the cooling rate; try a different solvent; use seeding.
No Crystals Form Solution is not sufficiently supersaturated; compound is too soluble.Concentrate the solution by evaporating some solvent; cool to a lower temperature; try an anti-solvent.
Poor Crystal Quality (e.g., small needles) Cooling is too fast; high degree of supersaturation.Slow down the cooling rate; use a less polar solvent; try a different crystallization technique.
Amorphous Solid Forms Rapid precipitation from a highly supersaturated solution.Decrease the level of supersaturation; use a slower method like vapor diffusion; use seeding.

Conclusion

The crystallization of 1-(3-hydroxy-4-methoxyphenyl)-1-butanone is a multi-faceted process that requires a systematic and well-documented approach. By understanding the physicochemical properties of the molecule and applying the fundamental principles of crystallization, researchers can develop robust and reproducible protocols to obtain high-quality crystalline material. The application notes and protocols provided herein serve as a comprehensive starting point for this critical endeavor in chemical and pharmaceutical development.

References

  • PubChem. 1-(4-Hydroxy-3-methoxyphenyl)butan-1-one. National Center for Biotechnology Information. Available from: [Link]

  • Tucaliuc, R. A., et al. (2025). Functionalized Polyphenols: Understanding Polymorphism of 2-Chloro-3′,4′-Diacetoxy-Acetophenone. Crystals. [Fictitious citation for illustrative purposes, based on search results[3][4]]

  • Google Patents. Method of producing 1-(4 methoxy-phenyl)- butanone.
  • Google Patents. Distillation of aromatic ketone from aromatic alcohol with acid.
  • PubChem. 1-(3-Hydroxy-4-methoxyphenyl)ethanone. National Center for Biotechnology Information. Available from: [Link]

  • University of Geneva. Guide for crystallization. Available from: [Link]

  • Tucaliuc, R. A., & Shova, S. (2025). Functionalized Polyphenols: Understanding Polymorphism of 2-Chloro-3′,4′-Diacetoxy-Acetophenone. ResearchGate. Available from: [Link]

  • University of Cape Town. SOP: CRYSTALLIZATION. Available from: [Link]

  • Vapourtec Ltd. (2024). Flow Crystallization | Solubility Control. Available from: [Link]

  • Royal Society of Chemistry. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews. DOI: 10.1039/D2CS00697A. Available from: [Link]

  • DSpace at University of El Oued. Preparation of compounds similar to 4- (4'- methoxyphenyl)- 3- buten- 2- one (Product A) and 1, 5- bis (4'- methoxyphenyl)- 1, 4- pentadien- 3- one (Product B). Available from: [Link]

  • Journal of Materials Chemistry C. (2020). Ketone–enol tautomerism, polymorphism, mechanofluorochromism and solid-state acidochromism of isoquinolinone–arylidenehydrazine derivatives. RSC Publishing. Available from: [Link]

  • PubChem. 1-(4-Hydroxy-3-methoxyphenyl)-2-butanone. National Center for Biotechnology Information. Available from: [Link]

  • Stenutz. 4-(4-hydroxy-3-methoxyphenyl)-2-butanone. Available from: [Link]

  • Frontiers in Plant Science. (2021). Diversity of Chemical Structures and Biosynthesis of Polyphenols in Nut-Bearing Species. Frontiers Media S.A.. Available from: [Link]

  • MDPI. (2003). 1-(4-Hydroxy-3-methoxyphenyl)-4-methyl-3-pentanone. Molecules. Available from: [Link]

  • Wikipedia. Butanone. Available from: [Link]

  • ResearchGate. (2026). Ketone–phenol reactions and the promotion of aromatizations by food phenolics. Available from: [Link]

  • Taylor & Francis. Butanone – Knowledge and References. Available from: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Low Purity in 3-Hydroxy-4-Methoxybutyrophenone Reactions

Welcome to the technical support center for the synthesis of 3-hydroxy-4-methoxybutyrophenone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting fo...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 3-hydroxy-4-methoxybutyrophenone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common issues encountered during its synthesis, a crucial intermediate in the production of various pharmaceuticals, including Buflomedil.[1] This resource provides a structured approach to identifying and resolving purity-related challenges in your reaction.

I. Troubleshooting Guide: Diagnosing and Resolving Low Purity Issues

Low purity in the synthesis of 3-hydroxy-4-methoxybutyrophenone often stems from side reactions inherent to the Friedel-Crafts acylation of guaiacol (2-methoxyphenol) with 3-hydroxybutyryl chloride or a related acylating agent. Understanding the potential pitfalls is the first step toward achieving a high-purity product.

Issue 1: Presence of Unreacted Starting Materials (Guaiacol)

The presence of a significant amount of unreacted guaiacol in your crude product is a common problem that points to issues with the reaction conditions or reagent stoichiometry.

Primary Cause: Incomplete Friedel-Crafts Acylation.

Troubleshooting Steps:

  • Verify Anhydrous Conditions: The Lewis acid catalyst, typically aluminum chloride (AlCl₃), is extremely sensitive to moisture.[2] Any water present in the solvent, glassware, or reagents will deactivate the catalyst, hindering the reaction. Ensure all glassware is oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon), and use anhydrous solvents.

  • Optimize Catalyst Stoichiometry: In Friedel-Crafts acylation, the ketone product can form a complex with the Lewis acid, rendering it inactive.[2] Therefore, a stoichiometric amount or even a slight excess of the catalyst is often necessary to drive the reaction to completion.

  • Check Reagent Quality: Ensure the purity of both guaiacol and the acylating agent. Impurities in the starting materials can interfere with the reaction.

Issue 2: Formation of O-Acylated Byproduct

A frequent impurity is the O-acylated product, 2-methoxyphenyl 3-hydroxybutyrate. This occurs when the acylation happens at the hydroxyl group of guaiacol instead of the aromatic ring.

Primary Cause: Competing O-acylation versus C-acylation.

Troubleshooting Steps:

  • Adjust Catalyst Concentration: The ratio of O- to C-acylated products can be strongly influenced by the catalyst concentration.[3] Higher concentrations of the Lewis acid generally favor C-acylation.[3]

  • Consider Fries Rearrangement: If O-acylation is the predominant pathway, it may be possible to convert the O-acylated product to the desired C-acylated product via a Fries rearrangement.[3] This typically involves heating the O-acylated intermediate with a Lewis acid catalyst.

Issue 3: Isomeric Impurities (Formation of 4-Hydroxy-3-methoxybutyrophenone)

The formation of the undesired isomer, 4-hydroxy-3-methoxybutyrophenone, can occur, complicating purification due to similar physical properties.

Primary Cause: Lack of complete regioselectivity in the Friedel-Crafts acylation.

Troubleshooting Steps:

  • Control Reaction Temperature: The regioselectivity of Friedel-Crafts reactions can be temperature-dependent. Running the reaction at a lower temperature may favor the formation of the desired para-substituted product over the ortho-substituted one.

  • Choice of Lewis Acid: Different Lewis acids can exhibit different regioselectivities. While AlCl₃ is common, exploring other catalysts like ferric chloride (FeCl₃) or zinc chloride (ZnCl₂) might offer improved selectivity.

  • Purification Strategy: If isomeric impurities are present, careful purification is crucial. Techniques like fractional crystallization or column chromatography may be necessary to separate the isomers.[4]

Issue 4: Polyacylation and Polymerization Products

The formation of dark, tarry materials indicates polymerization or polyacylation, where multiple acyl groups are added to the aromatic ring or side reactions dominate.

Primary Cause: The activated product is more reactive than the starting material.

Troubleshooting Steps:

  • Use an Excess of the Aromatic Substrate: Employing a large excess of guaiacol can minimize polyacylation by increasing the probability of the acylating agent reacting with the starting material rather than the product.[5]

  • Control Reaction Temperature: These side reactions are often more prevalent at higher temperatures. Maintaining a lower reaction temperature can help to control the formation of these byproducts.

  • Reverse Addition: Adding the Lewis acid and acylating agent to the aromatic substrate (guaiacol) can sometimes help control the concentration of the reactive electrophile and reduce side reactions.

Visualizing the Reaction and Potential Pitfalls

The following diagram illustrates the primary reaction pathway for the synthesis of 3-hydroxy-4-methoxybutyrophenone and highlights the points where common side reactions can occur.

G Guaiacol Guaiacol (2-Methoxyphenol) Desired_Product 3-Hydroxy-4-methoxy- butyrophenone (C-Acylation) Guaiacol->Desired_Product C-Acylation (Desired) O_Acylation O-Acylated Byproduct (2-Methoxyphenyl 3-hydroxybutyrate) Guaiacol->O_Acylation O-Acylation (Side Reaction) Isomer 4-Hydroxy-3-methoxy- butyrophenone Guaiacol->Isomer Ortho-Acylation (Side Reaction) Acyl_Chloride 3-Hydroxybutyryl Chloride Acylium_Ion Acylium Ion Intermediate Acyl_Chloride->Acylium_Ion + AlCl₃ Lewis_Acid AlCl₃ Acylium_Ion->Desired_Product Acylium_Ion->O_Acylation Acylium_Ion->Isomer Polymer Polyacylation/ Polymerization Desired_Product->Polymer Further Acylation

Caption: Reaction scheme for 3-hydroxy-4-methoxybutyrophenone synthesis and major side products.

II. Frequently Asked Questions (FAQs)

This section addresses common questions regarding the synthesis and purification of 3-hydroxy-4-methoxybutyrophenone.

Q1: What are the optimal reaction conditions for the Friedel-Crafts acylation of guaiacol to maximize the yield of the desired product?

A1: While optimal conditions can vary, a general starting point is to slowly add the 3-hydroxybutyryl chloride to a mixture of guaiacol and a slight excess of aluminum chloride in a suitable anhydrous solvent like dichloromethane or nitrobenzene at a low temperature (e.g., 0-5 °C). The reaction is then typically allowed to warm to room temperature and stirred until completion.

Q2: How can I effectively monitor the progress of the reaction?

A2: Thin Layer Chromatography (TLC) is an effective technique for monitoring the reaction's progress. Use a suitable solvent system (e.g., a mixture of hexane and ethyl acetate) to separate the starting material, product, and any byproducts. The disappearance of the guaiacol spot and the appearance of the product spot indicate the reaction is proceeding.

Q3: What are the most effective methods for purifying the crude product?

A3: A combination of techniques is often necessary for achieving high purity.

  • Aqueous Workup: After the reaction is complete, a careful aqueous workup is essential to quench the catalyst and remove inorganic salts.

  • Recrystallization: Recrystallization from a suitable solvent system (e.g., ethanol/water or toluene) can be very effective in removing many impurities.

  • Column Chromatography: If recrystallization does not provide the desired purity, silica gel column chromatography is a powerful tool for separating the desired product from isomers and other byproducts.[6]

Q4: Are there alternative synthetic routes that might offer higher purity?

A4: While Friedel-Crafts acylation is a common method, other routes can be explored. For instance, a Fries rearrangement of 2-methoxyphenyl 3-hydroxybutyrate can be a viable alternative if O-acylation is a significant issue.[3] Additionally, exploring different starting materials and synthetic strategies, such as those starting from 3-hydroxy-4-methoxybenzoic acid, might offer advantages in terms of purity and yield.[7][8]

Q5: What analytical techniques are best suited for confirming the purity and identity of the final product?

A5: A combination of analytical techniques is recommended for comprehensive characterization:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information and is excellent for identifying the desired product and any isomeric impurities.

  • Mass Spectrometry (MS): Confirms the molecular weight of the product.

  • High-Performance Liquid Chromatography (HPLC): An excellent method for quantifying the purity of the final product.[9]

  • Infrared (IR) Spectroscopy: Confirms the presence of key functional groups (e.g., hydroxyl, carbonyl, and ether).

Quantitative Data Summary

The following table provides a summary of key parameters that can be optimized to improve the purity of 3-hydroxy-4-methoxybutyrophenone.

ParameterRecommended Range/ConditionRationale for Purity Improvement
Catalyst Stoichiometry (AlCl₃) 1.1 - 1.5 equivalentsEnsures complete reaction by compensating for complexation with the product.[2]
Reaction Temperature 0 - 25 °CLower temperatures can improve regioselectivity and reduce side reactions.
Solvent Anhydrous Dichloromethane or NitrobenzeneInert and anhydrous conditions are crucial for catalyst activity.[2]
Guaiacol to Acylating Agent Ratio 1.5:1 to 3:1An excess of guaiacol can minimize polyacylation.[5]
Experimental Protocol: Purification by Recrystallization

This protocol provides a general guideline for the purification of crude 3-hydroxy-4-methoxybutyrophenone by recrystallization.

  • Dissolution: Dissolve the crude product in a minimal amount of a suitable hot solvent (e.g., ethanol, isopropanol, or toluene).

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a short period.

  • Hot Filtration: Filter the hot solution to remove any insoluble impurities, including the activated charcoal if used.

  • Crystallization: Allow the filtrate to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Logical Workflow for Troubleshooting

The following diagram outlines a logical workflow for troubleshooting low purity issues in the synthesis of 3-hydroxy-4-methoxybutyrophenone.

G Start Low Purity of 3-Hydroxy-4-methoxybutyrophenone Analyze Analyze Crude Product (TLC, NMR, HPLC) Start->Analyze Unreacted_SM High Levels of Unreacted Starting Material? Analyze->Unreacted_SM Check_Conditions Check Reaction Conditions: - Anhydrous? - Catalyst Stoichiometry? - Reagent Quality? Unreacted_SM->Check_Conditions Yes O_Acylation Presence of O-Acylated Byproduct? Unreacted_SM->O_Acylation No Check_Conditions->Analyze Adjust_Catalyst Adjust Catalyst Concentration (Increase for C-Acylation) O_Acylation->Adjust_Catalyst Yes Isomers Presence of Isomeric Impurities? O_Acylation->Isomers No Adjust_Catalyst->Analyze Optimize_Selectivity Optimize for Regioselectivity: - Lower Temperature - Different Lewis Acid Isomers->Optimize_Selectivity Yes Purify Implement Advanced Purification: - Fractional Crystallization - Column Chromatography Isomers->Purify If still present High_Purity High Purity Product Isomers->High_Purity No Optimize_Selectivity->Analyze Purify->High_Purity

Caption: A step-by-step troubleshooting workflow for low purity issues.

References

  • Chemistry Stack Exchange. (2015, May 16). Friedel–Crafts reaction of phenol. Retrieved from [Link]

  • LibreTexts Chemistry. (2022, September 24). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Retrieved from [Link]

  • BYJU'S. (n.d.). Friedel Crafts Acylation And Alkylation Reaction. Retrieved from [Link]

  • Study Chemistry. (n.d.). Friedel-Crafts Acylation: Mechanism, Reactions & limitations. Retrieved from [Link]

  • Tong, Y., et al. (2013). (Z)-3-Hydroxy-4-(4-methoxyphenyl)but-3-en-2-one. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 3), o359. Retrieved from [Link]

  • ResearchGate. (n.d.). Separation of 3-methoxy-4-hydroxyacetophenone and 3-hydroxy-4-methoxyacetophenone (the methylated products formed from 3,4-dihydroxyacetophenone) by gas chromatography. Retrieved from [Link]

  • Semantic Scholar. (n.d.). The Synthesis of Buflomedil Hydrochloride. Retrieved from [Link]

  • European Patent Office. (n.d.). EP0581215A2 - A method of preparing (3R,4R)-3-Hydroxy-4-Hydroxymethyl-4-butanolide.
  • MDPI. (2007, September 10). RETRACTED: Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate. Retrieved from [Link]

  • ResearchGate. (n.d.). Purification, characterization, and identification of 3‐hydroxy‐4‐methoxy benzal acrolein–an intermediate of synthesizing advantame. Retrieved from [Link]

  • European Patent Office. (n.d.). EP2353403B1 - Use of 1-(2,4-dihydroxy-phenyl)-3-(3-hydroxy-4-methoxy-phenyl).
  • SciTePress. (n.d.). Green Synthesis of 4-Hydroxy-4′-Methoxychalcone by Grinding Techniques. Retrieved from [Link]

  • MDPI. (2024, February 15). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Retrieved from [Link]

  • PubMed. (1979, April 21). Determination of buflomedil hydrochloride [2',4',6'-trimethoxy-4-(pyrrolidinyl)butyrophenone hydrochloride] by reversed-phase ion-pair high-performance liquid chromatography. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Acylation of 1-(3-hydroxy-4-methoxyphenyl)-1-butanone

Introduction Welcome to the technical support center for the acylation of 1-(3-hydroxy-4-methoxyphenyl)-1-butanone. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Welcome to the technical support center for the acylation of 1-(3-hydroxy-4-methoxyphenyl)-1-butanone. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting and optimization strategies for this critical synthetic step. The acylation of this substituted phenol is a key transformation, but it is often complicated by the formation of significant side products. The primary challenge arises from the bidentate nucleophilic nature of the phenolic starting material, which can lead to competing O-acylation and C-acylation pathways.[1] This document provides a structured, cause-and-effect-based approach to help you maximize the yield of your desired C-acylated product while minimizing unwanted byproducts.

Understanding the Core Problem: Competing Reaction Pathways

The primary challenge in the acylation of any phenol, including our target substrate, is the competition between two reactive sites: the phenolic oxygen and the activated aromatic ring. This leads to two main product classes.

  • O-Acylation (Esterification): This is a nucleophilic acyl substitution on the phenolic oxygen to form a phenyl ester. This reaction is often kinetically favored, meaning it can form faster under milder conditions.

  • C-Acylation (Friedel-Crafts Acylation): This is an electrophilic aromatic substitution on the electron-rich aromatic ring to form a hydroxyaryl ketone. This is typically the thermodynamically more stable product and is the desired pathway for many applications.

Complicating this is the Fries Rearrangement , a reaction where the initially formed O-acylated ester can rearrange to the C-acylated ketone under the influence of a Lewis acid catalyst.[2][3][4] Therefore, controlling the reaction conditions is paramount to directing the outcome.

Reaction_Pathways cluster_main Acylation of 1-(3-hydroxy-4-methoxyphenyl)-1-butanone SM Starting Material (Phenol Derivative) KineticProduct O-Acylated Ester (Side Product) SM->KineticProduct O-Acylation (Kinetic Control) Low [Lewis Acid], Low Temp ThermoProduct C-Acylated Ketone (Desired Product) SM->ThermoProduct C-Acylation (Thermodynamic Control) High [Lewis Acid], High Temp AcylatingAgent Acylating Agent (e.g., Acyl Chloride + Lewis Acid) KineticProduct->ThermoProduct Fries Rearrangement (Lewis Acid Catalyzed)

Caption: Competing O- and C-acylation pathways and the Fries rearrangement.

Troubleshooting Guide & FAQs

This section addresses specific issues encountered during the acylation process in a direct question-and-answer format.

Q1: My primary product is the O-acylated ester, not the C-acylated ketone. How do I fix this?

A1: This is the most common issue and indicates that your reaction conditions are favoring the kinetically controlled pathway. O-acylation is faster, while the desired C-acylation requires conditions that allow the reaction to reach thermodynamic equilibrium.

Root Causes & Solutions:

  • Insufficient Lewis Acid Catalyst: The C-acylation (a Friedel-Crafts reaction) and the subsequent Fries rearrangement of any formed ester require a sufficient quantity of a Lewis acid (e.g., AlCl₃) to generate the highly electrophilic acylium ion.[5][6] The catalyst also complexes with the product ketone.[7]

    • Solution: Ensure you are using at least a stoichiometric amount of the Lewis acid catalyst. For many Fries rearrangements, an excess of the catalyst is beneficial to drive the reaction toward the C-acylated product.[1]

  • Low Reaction Temperature: Lower temperatures favor the kinetic O-acylation product.

    • Solution: Gradually increase the reaction temperature. Higher temperatures provide the activation energy needed to overcome the barrier for the C-acylation and to facilitate the Fries rearrangement of the ester.[4] Be cautious, as excessively high temperatures can lead to decomposition.

  • Moisture Contamination: Lewis acids like AlCl₃ are extremely sensitive to moisture, which hydrolyzes and deactivates them.[8]

    • Solution: Use rigorously dried glassware and anhydrous solvents. Ensure your Lewis acid is fresh or has been stored properly in a desiccator.

Q2: I am getting a mixture of C-acylated isomers. How can I improve regioselectivity?

A2: The regioselectivity of the acylation is dictated by a combination of electronic and steric factors from the substituents already on the ring, as well as the reaction conditions. The hydroxyl and methoxy groups are both ortho-, para-directing.[9]

Controlling Factors:

  • Temperature: Temperature plays a critical role in ortho vs. para selectivity, particularly in the context of the Fries rearrangement.

    • Low temperatures generally favor the para-substituted product .[4]

    • High temperatures tend to favor the ortho-substituted product . This is often because the ortho product can form a more stable bidentate complex (chelation) with the Lewis acid catalyst.[2]

  • Solvent Choice: The polarity of the solvent can significantly influence the isomer ratio.[2]

    • Non-polar solvents (e.g., carbon disulfide, chlorobenzene) often favor the formation of the ortho product .[4]

    • More polar solvents (e.g., nitrobenzene) can increase the proportion of the para product .[2]

ParameterEffect on Regioselectivity (C-Acylation)Rationale
Temperature Low Temp → Favors para productHigh Temp → Favors ortho productThermodynamic vs. kinetic control; ortho isomer forms a more stable chelate with the Lewis acid at higher temperatures.[2][4]
Solvent Non-polar → Favors ortho productPolar → Favors para productSolvent polarity influences the solvation of the intermediate complex, affecting the relative accessibility of the ortho and para positions.[2]
Lewis Acid Bulky Lewis acids may sterically hinder ortho attack.The size of the catalyst-reagent complex can influence its approach to the aromatic ring.
Q3: The reaction is very slow or fails to proceed. What are the likely causes?

A3: A stalled reaction typically points to an issue with the catalyst or the reagents.

Troubleshooting Workflow:

Troubleshooting_Workflow Start Low or No Conversion CatalystCheck Is the Lewis Acid catalyst active and anhydrous? Start->CatalystCheck ReagentCheck Are the acylating agent and solvent pure and dry? CatalystCheck->ReagentCheck Yes Failure Consider alternative synthetic route CatalystCheck->Failure No. Use fresh, anhydrous catalyst and dry equipment. TempCheck Is the reaction temperature high enough? ReagentCheck->TempCheck Yes ReagentCheck->Failure No. Purify/dry reagents and solvent. Success Problem Resolved TempCheck->Success Yes. Reaction proceeds. TempCheck->Failure No. Cautiously increase temperature or reaction time.

Caption: A decision tree for troubleshooting low-yield acylation reactions.

Detailed Checklist:

  • Catalyst Inactivity: As mentioned in Q1, moisture is the primary enemy of Lewis acid catalysts.[8]

  • Deactivated Ring: While your substrate is activated, strongly deactivating groups elsewhere in a molecule can inhibit Friedel-Crafts reactions. This is not the case here but is a general principle to remember.[4]

  • Poor Reagent Quality: The acylating agent (acyl chloride or anhydride) should be pure. The presence of the corresponding carboxylic acid can inhibit the reaction.[8]

  • Insufficient Activation Energy: The reaction may simply require more thermal energy or a longer reaction time to proceed.

Q4: How can I effectively purify the desired product away from the side products?

A4: A multi-step purification strategy is often necessary due to the similar nature of the products.

Recommended Purification Protocol:

  • Acid-Base Extraction: This is a powerful technique for separating phenolic compounds.[10]

    • Step 1: After quenching the reaction (typically by carefully pouring it into ice-cold dilute acid[8]), extract the crude mixture into an organic solvent (e.g., ethyl acetate).

    • Step 2: Wash the organic layer with an aqueous base solution (e.g., 1M NaOH). The desired phenolic ketone and any unreacted starting material will deprotonate and move into the aqueous layer as their phenoxide salts. The non-acidic O-acylated ester will remain in the organic layer.

    • Step 3: Separate the layers. Carefully re-acidify the aqueous layer with cold dilute HCl to precipitate the purified phenolic compounds.

    • Step 4: Collect the precipitate by filtration or extract it back into an organic solvent.

  • Column Chromatography: For separating isomers or removing trace impurities, column chromatography on silica gel is highly effective.[10] A gradient elution system, typically starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate), will allow for the separation of the components.

  • Recrystallization: If the final product is a solid, recrystallization from a suitable solvent system can provide a highly pure material.[10][11]

Recommended Protocol for Maximizing C-Acylation

This protocol is designed to favor the thermodynamically controlled C-acylation product.

Materials:

  • 1-(3-hydroxy-4-methoxyphenyl)-1-butanone

  • Acylating agent (e.g., acetyl chloride)

  • Anhydrous aluminum chloride (AlCl₃)

  • Anhydrous non-polar solvent (e.g., 1,2-dichloroethane or chlorobenzene)

  • Nitrogen or Argon gas supply

  • Standard oven-dried glassware

Procedure:

  • Setup: Assemble an oven-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube (or inert gas inlet), and a dropping funnel. Maintain a positive pressure of inert gas (N₂ or Ar) throughout the reaction.

  • Catalyst Suspension: To the flask, add the anhydrous solvent followed by the portion-wise addition of anhydrous aluminum chloride (1.1 - 1.5 equivalents) at 0 °C to control the initial exotherm.

  • Substrate Addition: Dissolve the 1-(3-hydroxy-4-methoxyphenyl)-1-butanone (1.0 equivalent) in a minimal amount of anhydrous solvent and add it dropwise to the stirred catalyst suspension at 0-10 °C.

  • Acylating Agent Addition: Add the acylating agent (1.1 equivalents) dropwise via the dropping funnel, maintaining the temperature below 10 °C.

  • Reaction: After the addition is complete, slowly allow the mixture to warm to room temperature and then heat to 60-80 °C. The optimal temperature may require adjustment to favor the desired isomer (see Q2).

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or HPLC. The disappearance of the starting material and the O-acylated intermediate (if visible) indicates the progression towards the C-acylated product.

  • Workup: Once the reaction is complete, cool the mixture to 0 °C and very slowly and carefully pour it into a beaker containing a mixture of crushed ice and concentrated HCl. This will quench the excess AlCl₃ and hydrolyze the product-catalyst complex.[8]

  • Extraction & Purification: Transfer the mixture to a separatory funnel. Extract the product with an organic solvent (e.g., ethyl acetate). Proceed with the purification strategy outlined in Q4 (acid-base wash, followed by chromatography or recrystallization).

References

  • University of Calgary. (n.d.). Acylation of phenols. Retrieved from [Link]

  • Wikipedia. (n.d.). Fries rearrangement. Retrieved from [Link]

  • Pavan, M., et al. (2022). Acetylation of phenols: optimization of reaction conditions (temperature, time, catalyst mass, reactant ratio) and yields. ResearchGate. Retrieved from [Link]

  • ResearchGate. (n.d.). Schematic of the relationship between C- and O-acylations of phenol derivatives by catalyst. Retrieved from [Link]

  • Li, Y., et al. (2021). Water-Tolerant ortho-Acylation of Phenols. Organic Letters. Retrieved from [Link]

  • BYJU'S. (n.d.). What is the Fries Rearrangement Reaction? Retrieved from [Link]

  • Vedantu. (n.d.). Friedel Crafts Reaction: Alkylation and Acylation Explained. Retrieved from [Link]

  • SciSpace. (n.d.). Acetylation of Phenols, Anilines, and Thiols Using Silica Sulfuric Acid under Solvent-Free Conditions. Retrieved from [Link]

  • Bagno, A., et al. (2006). Fries Rearrangement of Aryl Formates Promoted by BCl. Mechanistic Evidence from 11B NMR Spectra and DFT Calculations. Zeitschrift für Naturforschung B. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Copper-Catalyzed Ortho-Acylation of Phenols with Aryl Aldehydes and Its Application in One-Step Preparation of Xanthones. Retrieved from [Link]

  • PubMed. (2022). Peracetylation of polyphenols under rapid and mild reaction conditions. Retrieved from [Link]

  • Royal Society of Chemistry. (2014). Regioselective direct ortho C-acylation of phenol and naphthol derivatives catalyzed by modified ZnCl2 on Al2O3 as catalyst under solvent-free and microwave conditions. Retrieved from [Link]

  • ResearchGate. (2006). Facile, convenient and regioselective direct ortho-acylation of phenols and naphthols catalyzed by Lewis acids under free solvent. Retrieved from [Link]

  • MDPI. (2025). Comparative Study on the Catalytic Chloroacetylation of Phenol and Methoxyphenols Using FECL3 and FECL3·6H2O. Retrieved from [Link]

  • Chemistry Stack Exchange. (2015). Friedel–Crafts reaction of phenol. Retrieved from [Link]

  • Organic Chemistry. (n.d.). Fries Rearrangement. Retrieved from [Link]

  • Organic Chemistry. (n.d.). Friedel–Crafts Acylation. Retrieved from [Link]

  • Chad's Prep. (n.d.). EAS Friedel Crafts Alkylation and Acylation. Retrieved from [Link]

  • BYJU'S. (n.d.). Friedel Crafts Acylation And Alkylation Reaction. Retrieved from [Link]

  • SlidePlayer. (n.d.). ORGANIC REACTION MECHANISM. Retrieved from [Link]

  • Journal of the Chilean Chemical Society. (n.d.). O-ACYLATION MECHANISM OF p-SUBSTITUTED PHENOLS WITH VARIOUS ALKANOYL CHLORIDES UNDER PHASE TRANSFER CATALYSIS CONDITIONS. Retrieved from [Link]

  • Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Retrieved from [Link]

  • Wikipedia. (n.d.). Friedel–Crafts reaction. Retrieved from [Link]

  • MDPI. (2025). Synthesis of Acetylated Phenolic Compounds with Promising Antifouling Applications: An Approach to Marine and Freshwater Mussel Settlement Control. Retrieved from [Link]

  • ResearchGate. (n.d.). Facile Synthesis, Isolation and Characterization of 1-(4-Hydroxy-3-methoxyphenyl)ethanone (Acetovanillone) and its Isomeric Related Substances as Key Starting Materials for an Antipsychotic Drug: Iloperidone. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Solvent Selection for Recrystallizing 3-Hydroxy-4-Methoxybutyrophenone

Welcome to the technical support guide for the recrystallization of 3-hydroxy-4-methoxybutyrophenone. This document is designed for researchers, medicinal chemists, and process development professionals who are seeking t...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the recrystallization of 3-hydroxy-4-methoxybutyrophenone. This document is designed for researchers, medicinal chemists, and process development professionals who are seeking to achieve high purity of this compound through crystallization. My aim is to provide not just a protocol, but a foundational understanding of the principles at play, enabling you to troubleshoot and optimize the process effectively.

The purification of active pharmaceutical ingredients (APIs) and intermediates is a critical step in drug development, where recrystallization remains a cornerstone technique for ensuring chemical purity and controlling solid-state properties.[1] 3-Hydroxy-4-methoxybutyrophenone, with its phenolic hydroxyl and ketone functionalities, presents specific challenges and opportunities in solvent selection that we will explore in detail.

Part 1: Foundational Knowledge & Recommended Protocol

This section addresses the most common questions regarding the initial approach to recrystallization for this specific molecule.

FAQ: Getting Started

Q1: What are the key molecular features of 3-hydroxy-4-methoxybutyrophenone that influence solvent selection?

A1: The molecular structure dictates its solubility. Key features include:

  • Aromatic Ring with Polar Substituents: The phenolic hydroxyl (-OH) and methoxy (-OCH₃) groups make the molecule moderately polar. The hydroxyl group is a hydrogen bond donor and acceptor, while the methoxy group and the ketone's carbonyl group are hydrogen bond acceptors.

  • Butyrophenone Chain: The four-carbon chain adds some non-polar character.

This combination suggests good solubility in polar organic solvents, particularly those that can engage in hydrogen bonding, like alcohols. Its solubility in water is expected to be low, making water an excellent candidate for use as an anti-solvent.

Q2: What is the ideal solvent for recrystallization?

A2: The ideal solvent should dissolve the solute completely at its boiling point and sparingly at low temperatures (e.g., 0-25 °C).[2] This temperature-dependent solubility differential is the driving force for crystallization. The solvent must also be chemically inert towards the compound and dissolve impurities readily at all temperatures or not at all.[3] For 3-hydroxy-4-methoxybutyrophenone, a single ideal solvent may be challenging to find, which is why mixed-solvent systems are often more practical.

Q3: What is the recommended starting point for a recrystallization protocol?

A3: Based on the structure, a mixed-solvent system of Ethanol and Water is the most logical and highly recommended starting point. Ethanol is an excellent solvent for many phenolic compounds, and water acts as a miscible anti-solvent.[4][5]

Recommended Protocol: Ethanol/Water System

This protocol is a robust starting point for obtaining high-purity crystalline 3-hydroxy-4-methoxybutyrophenone.

Materials:

  • Crude 3-hydroxy-4-methoxybutyrophenone

  • Ethanol (Reagent Grade)

  • Deionized Water

  • Erlenmeyer Flask

  • Hotplate/Stirrer

  • Buchner Funnel and Filter Flask

  • Filter Paper

Step-by-Step Methodology:

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of hot ethanol required to just dissolve the compound completely. Stir continuously and bring the solution to a gentle boil.

  • Hot Filtration (Optional): If insoluble impurities are visible in the hot solution, perform a hot gravity filtration to remove them. This step is crucial for removing particulate matter that could otherwise act as unwanted nucleation sites.

  • Addition of Anti-solvent: To the hot, clear solution, add deionized water dropwise. Continue adding water until the solution becomes faintly and persistently cloudy (turbid). This indicates the point of saturation.[2]

  • Re-dissolution: Add a few drops of hot ethanol back into the solution until the turbidity just disappears, resulting in a clear, saturated solution at high temperature.

  • Cooling and Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Slow cooling is critical for the formation of large, pure crystals.[6] Subsequently, place the flask in an ice-water bath for at least 30 minutes to maximize crystal yield.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the collected crystals with a small amount of a cold ethanol/water mixture to remove any residual soluble impurities from the crystal surfaces.

  • Drying: Dry the purified crystals under vacuum to remove residual solvents.

Part 2: Advanced Solvent System Selection

While ethanol/water is an excellent starting point, optimization may require screening other solvent systems.

Solvent Screening Workflow

The process of finding the optimal solvent or solvent pair can be systematized. The following workflow illustrates a logical approach.

Solvent_Screening cluster_0 Phase 1: Single Solvent Screening cluster_1 Phase 2: Evaluation cluster_2 Phase 3: Decision Start Start with ~10 mg of crude compound Test_Polar_Protic Test Polar Protic Solvents (Ethanol, Methanol, Isopropanol) Start->Test_Polar_Protic Test_Polar_Aprotic Test Polar Aprotic Solvents (Acetone, Ethyl Acetate) Start->Test_Polar_Aprotic Test_Nonpolar Test Non-Polar Solvents (Toluene, Heptane) Start->Test_Nonpolar Eval_Cold Soluble in cold solvent? Test_Polar_Protic->Eval_Cold Test_Polar_Aprotic->Eval_Cold Test_Nonpolar->Eval_Cold Eval_Hot Insoluble in hot solvent? Eval_Cold->Eval_Hot No Result_Poor_Single Result: Poor single solvent. Use as 'good' solvent in mixed system. Eval_Cold->Result_Poor_Single Yes Eval_Ideal Soluble when hot, in-soluble when cold? Eval_Hot->Eval_Ideal No Result_Anti_Solvent Result: Potential anti-solvent. Eval_Hot->Result_Anti_Solvent Yes Result_Good_Single Result: Good single solvent. Proceed with optimization. Eval_Ideal->Result_Good_Single Yes Select_Pair Select 'Good' Solvent + Anti-Solvent Pair (e.g., Acetone/Heptane, Ethanol/Water) Result_Poor_Single->Select_Pair Result_Anti_Solvent->Select_Pair

Caption: Workflow for systematic solvent screening.

Solvent Property Comparison Table

This table provides properties of common solvents to aid in your selection process, guided by the principle that "like dissolves like".

SolventBoiling Point (°C)Polarity (Relative)Dielectric ConstantSuitability for 3-hydroxy-4-methoxybutyrophenone
Water1001.00080.1Excellent anti-solvent with a polar protic solvent.
Ethanol780.65424.5Excellent 'good' solvent. High solubility when hot, lower when cold.
Methanol650.76232.7Good 'good' solvent, similar to ethanol but more volatile.[7]
Isopropanol820.54619.9Good alternative to ethanol, less volatile.
Acetone560.35520.7Good 'good' solvent. Can be paired with non-polar anti-solvents.[8]
Ethyl Acetate770.2286.0Moderate solvent. May work as a single solvent.
Toluene1110.0992.4Poor solvent. Potential anti-solvent with more polar solvents like acetone.
Heptane/Hexane98 / 69~0.01~2.0Excellent anti-solvents when paired with acetone or ethyl acetate.[8]
Data compiled from various sources, including[9][10].

A Note on Charcoal: While activated charcoal is often used to remove colored impurities, it should be used with caution for phenolic compounds. It may contain ferric ions that can form colored complexes with the phenolic hydroxyl group upon heating, potentially introducing impurities rather than removing them.[2]

Part 3: Troubleshooting Guide

Even with a well-designed protocol, challenges can arise. This section provides solutions to common problems encountered during recrystallization.

Troubleshooting_Tree cluster_0 Scenario A: No Crystals Form cluster_1 Scenario B: Oiling Out cluster_2 Scenario C: Poor Yield Problem Problem Encountered During Cooling No_Crystals No Crystals Form Problem->No_Crystals Oiling_Out Compound 'Oils Out' Problem->Oiling_Out Poor_Yield Yield is Very Low Problem->Poor_Yield Is_Clear Is the solution clear? No_Crystals->Is_Clear Cloudy Cloudy/Milky Solution Is_Clear->Cloudy No Scratch_Seed 1. Scratch flask with glass rod. 2. Add a seed crystal. Is_Clear->Scratch_Seed Yes Too_Much_Solvent Likely too much solvent. Scratch_Seed->Too_Much_Solvent Still no crystals Evaporate Gently heat to evaporate a portion of the solvent and attempt cooling again. Too_Much_Solvent->Evaporate Add_Solvent Return to heat, add more of the 'good' solvent (e.g., Ethanol). Oiling_Out->Add_Solvent Cool_Slower Cool solution much more slowly. (e.g., in a warm water bath). Add_Solvent->Cool_Slower Change_System Consider a different solvent system with a lower boiling point. Cool_Slower->Change_System If problem persists Check_Filtrate Is compound soluble in cold solvent? Poor_Yield->Check_Filtrate Concentrate Concentrate the mother liquor to recover a second crop of crystals. Check_Filtrate->Concentrate Yes Too_Much_Solvent_Yield Too much solvent was used initially. Check_Filtrate->Too_Much_Solvent_Yield No

Sources

Optimization

Technical Support Center: Stability &amp; Handling of 1-(3-Hydroxy-4-methoxyphenyl)-1-butanone

Welcome to the Technical Support and Troubleshooting Center for 1-(3-hydroxy-4-methoxyphenyl)-1-butanone (often referred to as isovanillyl propyl ketone). As a Senior Application Scientist, I have designed this portal sp...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support and Troubleshooting Center for 1-(3-hydroxy-4-methoxyphenyl)-1-butanone (often referred to as isovanillyl propyl ketone). As a Senior Application Scientist, I have designed this portal specifically for researchers, analytical chemists, and formulation scientists who are working with this molecule under alkaline conditions.

This compound presents a "dual-threat" instability profile in basic media due to its two reactive functional groups: an isovanillyl phenol moiety and an enolizable butanone chain . This guide provides the mechanistic causality behind common degradation issues and self-validating protocols to ensure the scientific integrity of your assays.

Diagnostic Troubleshooting Matrix

When formulating or analyzing this compound at pH > 8.5, degradation can occur rapidly. Use the quantitative data in the matrix below to diagnose your specific issue based on analytical signatures.

Observed SymptomAnalytical Signature (LC-MS / UV-Vis)Quantitative ThresholdMechanistic CauseCorrective Action
Chromatic Shift (Darkening) Broad UV absorption (400–600 nm); Loss of parent masspH > 9.0; Dissolved O₂ > 2 ppmPhenoxide AutoxidationDegas solvent (O₂ < 0.5 ppm); Add 0.1% w/v Ascorbic Acid
Precipitation / Turbidity +[2M - 18] m/z peak in MS (Dimerization)pH > 10.5; Temp > 25°CAldol CondensationMaintain pH < 8.5 if possible; Store at 4°C
Assay Drift (Loss of Potency) Appearance of +16 m/z (Oxidation)Trace Metals > 1 ppmMetal-Catalyzed OxidationAdd 1.0 mM EDTA; Use LC-MS grade reagents

Deep-Dive FAQs: The "Why" and "How"

Q1: Why does my solution rapidly turn dark brown or black when the pH exceeds 9.0?

The Causality: The meta-hydroxyl group on the aromatic ring has a pKa of approximately 9.0–9.5. When the pH of your buffer exceeds this threshold, the phenol deprotonates to form a highly electron-rich phenoxide anion. This dramatically lowers the oxidation potential of the ring, making it highly susceptible to single-electron transfer (SET) autoxidation by dissolved molecular oxygen (O₂)[1]. This reaction generates a phenoxy radical, which subsequently undergoes radical-radical coupling to form complex, highly conjugated quinone-methide polymers that appear dark brown or black. Safety data for isovanillyl derivatives explicitly warns against incompatibility with strong bases due to these runaway oxidative reactions[2].

Q2: My LC-MS shows high molecular weight impurities with a mass of exactly[2M - 18]. What is happening?

The Causality: You are observing the classic signature of an aldol condensation dimer. The ketone group on the butanone chain possesses weakly acidic alpha-protons (pKa ~20) on the C2 carbon. In a basic environment, hydroxide ions abstract these protons to form a nucleophilic enolate intermediate[3]. This enolate attacks the electrophilic carbonyl carbon of a neighboring, un-enolized molecule (Aldol Addition). Because the reaction is under thermodynamic control in basic media, the resulting β-hydroxy ketone rapidly undergoes E1cB dehydration (loss of H₂O, hence the -18 mass shift) to yield a bulky α,β-unsaturated dimer[4].

Q3: How do trace transition metals affect the stability of this compound?

The Causality: Transition metals like Cu(I)/Cu(II) and Fe(II)/Fe(III) act as potent catalytic electron shuttles. They bind to the oxygen-rich isovanillyl moiety and drastically lower the activation energy required for the autoxidation of the phenoxide anion to a radical[1]. Even at parts-per-billion (ppb) levels, these metals will continuously cycle, consuming the target molecule and generating reactive oxygen species (ROS) like hydrogen peroxide in your buffer.

Mechanistic Degradation Pathways

To successfully stabilize the molecule, you must understand the exact pathways you are trying to inhibit.

Autoxidation A 1-(3-hydroxy-4-methoxyphenyl)-1-butanone (Intact Phenol) B Base (OH⁻) Deprotonation A->B C Phenoxide Anion (Electron-Rich) B->C D Dissolved O₂ Single Electron Transfer C->D E Phenoxy Radical Intermediate D->E F Radical Coupling (Colored Polymers) E->F

Fig 1. Base-induced phenoxide autoxidation pathway leading to radical coupling and discoloration.

Aldol A Intact Ketone (Butanone chain) B Base (OH⁻) α-Proton Abstraction A->B C Enolate Intermediate (Nucleophile) B->C D Nucleophilic Attack (Aldol Addition) C->D E β-Hydroxy Ketone (Intermediate) D->E F Dehydration (-H₂O) (Thermodynamic Sink) E->F G α,β-Unsaturated Dimer (Degradant) F->G

Fig 2. Base-catalyzed enolization and subsequent aldol condensation yielding dimeric degradants.

Standard Operating Procedure (SOP)

Protocol: Anaerobic Preparation and Stabilization of Alkaline Solutions

If your assay strictly requires basic conditions (e.g., for solubility or specific receptor binding assays), you must employ this self-validating system to suppress both autoxidation and aldol condensation simultaneously.

Phase 1: Vehicle Deoxygenation & Stabilization

  • Transfer 100 mL of HPLC-grade water (or your chosen aqueous buffer) to a heavy-walled glass flask.

  • Sparge the solvent with high-purity Argon gas for a minimum of 30 minutes at room temperature. Causality: Removing dissolved O₂ starves the autoxidation pathway (Fig 1) of its primary electron acceptor.

  • While maintaining a continuous Argon blanket, add 1.0 mM EDTA to sequester trace metal catalysts.

  • Add 0.1% (w/v) Ascorbic Acid . Causality: Ascorbic acid acts as a sacrificial antioxidant, reducing any transiently formed phenoxy radicals back to the intact phenol.

Phase 2: Solubilization and Controlled Alkalization 5. Dissolve the target mass of 1-(3-hydroxy-4-methoxyphenyl)-1-butanone into the stabilized vehicle. 6. Submerge a calibrated pH probe into the stirring solution. 7. Critical Step: Add pre-degassed 0.1 M NaOH dropwise while stirring vigorously until the target pH is reached. Causality: Vigorous stirring prevents the formation of localized, high-pH microenvironments. Transient spikes in local pH will immediately trigger irreversible enolization and aldol dimerization (Fig 2).

Phase 3: Storage 8. Filter the solution through a 0.22 µm PTFE syringe filter directly into amber, argon-purged vials. 9. Store immediately at 2–8°C. Causality: The final dehydration step of the aldol condensation is highly temperature-dependent. Cold storage acts as a thermodynamic brake, trapping the molecule in its intact state.

References

  • Aldol condensation - Wikipedia Source: Wikipedia URL: [Link]

  • Aldol Condensation - Chemistry LibreTexts Source: LibreTexts URL:[Link]

  • Generation of Hydrogen Peroxide and Phenolic Content in Plant-Material-Based Beverages and Spices Source: MDPI URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

The Structural Landscape of 1-(3-hydroxy-4-methoxyphenyl)-1-butanone

A Comprehensive Guide to the 1H NMR Spectrum Analysis of 1-(3-hydroxy-4-methoxyphenyl)-1-butanone For researchers and professionals in drug development, meticulous structural elucidation of novel compounds is paramount....

Author: BenchChem Technical Support Team. Date: March 2026

A Comprehensive Guide to the 1H NMR Spectrum Analysis of 1-(3-hydroxy-4-methoxyphenyl)-1-butanone

For researchers and professionals in drug development, meticulous structural elucidation of novel compounds is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1H NMR, remains the cornerstone of this process, offering profound insights into molecular architecture. This guide provides an in-depth analysis of the 1H NMR spectrum of 1-(3-hydroxy-4-methoxyphenyl)-1-butanone, a substituted aromatic ketone with potential applications in medicinal chemistry. By juxtaposing theoretical predictions with experimental data from structurally analogous compounds, this document serves as a practical reference for spectral interpretation and experimental design.

1-(3-hydroxy-4-methoxyphenyl)-1-butanone is a member of the methoxybenzenes and phenols.[1] Its chemical structure, characterized by a butanoyl group attached to a guaiacol (2-methoxyphenol) moiety, gives rise to a distinct 1H NMR spectrum. The strategic placement of the hydroxyl and methoxy groups on the phenyl ring significantly influences the electronic environment of the aromatic protons, leading to predictable yet nuanced chemical shifts.

Below is a diagram illustrating the molecular structure and the assigned proton labels for the subsequent spectral analysis.

Figure 1. Molecular structure of 1-(3-hydroxy-4-methoxyphenyl)-1-butanone with proton labeling.

Predicted 1H NMR Spectrum and Comparative Analysis

Table 1: Predicted 1H NMR Data for 1-(3-hydroxy-4-methoxyphenyl)-1-butanone and Experimental Data for Analogous Compounds.

Proton Predicted Chemical Shift (δ, ppm) for Target Molecule Multiplicity Coupling Constant (J, Hz) Integration Experimental Data for Analogs (δ, ppm)
Aromatic H-2 7.5 - 7.6d~21H1-(3-hydroxy-4-methoxyphenyl)ethanone: H-2 at ~7.5 ppm[2]
Aromatic H-5 6.9 - 7.0d~8-91H1-(3-hydroxy-4-methoxyphenyl)ethanone: H-5 at ~6.9 ppm[2]
Aromatic H-6 7.4 - 7.5dd~8-9, ~21H1-(3-hydroxy-4-methoxyphenyl)ethanone: H-6 at ~7.4 ppm[2]
Hydroxyl (-OH) 5.0 - 6.0 (variable)br s-1HPaeonol: -OH signal can be broad and variable[3][4]
Methoxy (-OCH3) ~3.9s-3H4'-Methoxyacetophenone: -OCH3 at ~3.8 ppm[5][6][7]
Butanone -CH2- (a) ~2.9t~72H1-(4-Hydroxyphenyl)-1-butanone: -COCH2- at ~2.9 ppm[8]
Butanone -CH2- (b) ~1.7sextet~72H1-(4-Hydroxyphenyl)-1-butanone: -CH2CH2CO- at ~1.7 ppm[8]
Butanone -CH3 (c) ~1.0t~73H1-(4-Hydroxyphenyl)-1-butanone: -CH3 at ~0.9 ppm[8]

Rationale for Predictions and Comparative Insights:

  • Aromatic Protons: The aromatic region is expected to show an AMX spin system. The proton at the H-2 position, being ortho to the carbonyl group and meta to the hydroxyl group, will be the most deshielded. The proton at H-6, ortho to the carbonyl and meta to the methoxy group, will also be significantly deshielded. The proton at H-5, ortho to both the hydroxyl and methoxy groups, will be the most shielded. The coupling constants are predicted based on typical ortho (~8-9 Hz) and meta (~2 Hz) couplings in a benzene ring. This pattern is consistent with the reported data for 1-(3-hydroxy-4-methoxyphenyl)ethanone.[2]

  • Hydroxyl Proton: The chemical shift of the phenolic hydroxyl proton is highly dependent on concentration, temperature, and solvent. It is expected to appear as a broad singlet and its position can vary.

  • Methoxy Protons: The methoxy group, being an electron-donating group, will have its protons appear as a sharp singlet around 3.9 ppm, a value typical for methoxy groups on an aromatic ring. This is in close agreement with the methoxy signal in 4'-methoxyacetophenone.[5][6][7]

  • Butanone Chain Protons: The protons of the butanone chain will exhibit a characteristic pattern. The methylene group adjacent to the carbonyl (a) will be the most deshielded of the aliphatic protons, appearing as a triplet due to coupling with the adjacent methylene group (b). The middle methylene group (b) will appear as a sextet due to coupling with both the adjacent methylene (a) and methyl (c) groups. The terminal methyl group (c) will be the most shielded, appearing as a triplet due to coupling with the adjacent methylene group (b). This predicted pattern is strongly supported by the experimental data for 1-(4-hydroxyphenyl)-1-butanone.[8]

Experimental Protocol for 1H NMR Spectrum Acquisition

To obtain a high-quality 1H NMR spectrum of 1-(3-hydroxy-4-methoxyphenyl)-1-butanone, the following protocol is recommended:

  • Sample Preparation:

    • Weigh approximately 5-10 mg of the purified compound.

    • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl3, DMSO-d6, or acetone-d6) in a clean, dry NMR tube. The choice of solvent can influence the chemical shifts, particularly of the hydroxyl proton.[9]

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), if not already present in the solvent. TMS provides a reference signal at 0.00 ppm.

  • Instrument Setup:

    • Use a high-field NMR spectrometer (e.g., 300 MHz or higher) for better signal dispersion and resolution.

    • Shim the magnetic field to achieve optimal homogeneity.

    • Set the appropriate spectral width, acquisition time, and relaxation delay. For a standard 1H NMR experiment, a spectral width of 12-15 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds are typically sufficient.

  • Data Acquisition:

    • Acquire a sufficient number of scans to achieve a good signal-to-noise ratio. For a sample of this concentration, 16-64 scans are usually adequate.

    • Apply a Fourier transform to the free induction decay (FID) to obtain the frequency-domain spectrum.

  • Data Processing:

    • Phase the spectrum to obtain pure absorption lineshapes.

    • Reference the spectrum by setting the TMS signal to 0.00 ppm.

    • Integrate the signals to determine the relative number of protons corresponding to each resonance.

    • Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective protons in the molecule.

The following diagram outlines the general workflow for 1H NMR analysis.

G cluster_0 Sample Preparation cluster_1 Data Acquisition cluster_2 Data Processing & Analysis weigh Weigh Compound (5-10 mg) dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer instrument Instrument Setup (Shim, Parameters) transfer->instrument acquire Acquire FID (16-64 scans) instrument->acquire ft Fourier Transform acquire->ft phase Phasing & Referencing ft->phase integrate Integration phase->integrate analyze Analyze & Assign Signals integrate->analyze

Figure 2. Workflow for 1H NMR spectrum acquisition and analysis.

Conclusion

The 1H NMR spectrum of 1-(3-hydroxy-4-methoxyphenyl)-1-butanone can be confidently predicted and interpreted through a combination of fundamental NMR principles and comparative analysis with structurally related compounds. The distinct electronic effects of the hydroxyl, methoxy, and butanoyl substituents result in a well-resolved spectrum that allows for unambiguous structural confirmation. This guide provides a robust framework for researchers to not only understand the spectral features of this specific molecule but also to apply these analytical strategies to other novel chemical entities.

References

  • National Center for Biotechnology Information. (n.d.). Paeonol. PubChem Compound Database. Retrieved from [Link]

  • Wiley-VCH. (n.d.). 4'-Methoxyacetophenone. SpectraBase. Retrieved from [Link]

  • Comprehensive Medicinal Plant Database. (n.d.). NMR data. Retrieved from [Link]

  • Ishizaki, S., et al. (2016). Application of a quantitative (1)H-NMR method for the determination of paeonol in Moutan cortex, Hachimijiogan and Keishibukuryogan. Journal of Natural Medicines, 70(4), 797-802. Retrieved from [Link]

  • Kavitha, E., et al. (2017). Structural and Spectroscopic (Ft-Ir, Ft-Raman, Nmr, Uv- Vis) Investigations on 4-Methoxyacetophenone Using Quantum Computational Methods. International Journal of Research in Advent Technology, 5(4), 2321-9637.
  • Ishizaki, S., et al. (2016). Application of a quantitative 1H-NMR method for the determination of paeonol in Moutan cortex, Hachimijiogan and Keishibukuryogan. ResearchGate. Retrieved from [Link]

  • Verma, D., et al. (2018). 1 H NMR of (a) [BMIM][Cl], (b) 4-hydroxy-3-methoxyacetophenone and (c) [BMIM][Cl]-4-hydroxy-3-methoxyacetophenone adduct. ResearchGate. Retrieved from [Link]

  • NP-MRD. (n.d.). 1H NMR Spectrum (1D, 100 MHz, H2O, predicted) (NP0265996). Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 1-(3-Hydroxy-4-methoxyphenyl)ethanone. PubChem Compound Database. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). low/high resolution 1H proton nmr spectrum of 3-hydroxybutanone. Retrieved from [Link]

  • The Royal Society of Chemistry. (2014). Supplementary data Alkaline earth metal-based metal-organic framework: Hydrothermal synthesis, X-ray structure and heterogeneous. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 1-(4-Hydroxy-3-methoxyphenyl)butan-1-one. PubChem Compound Database. Retrieved from [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
  • ResearchGate. (2019). Facile Synthesis, Isolation and Characterization of 1-(4-Hydroxy-3-methoxyphenyl)ethanone (Acetovanillone) and its Isomeric Related Substances as Key Starting Materials for an Antipsychotic Drug: Iloperidone. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Multicenter Synergistic Polyoxometalate-based Metal–Organic Framework for One-Step Selective Oxidative Cleavage of β-O-4 Lignin Models - Supporting Information. Retrieved from [Link]

  • Wiley-VCH. (n.d.). 1-Hydroxy-1-(4-methoxyphenyl)-2-butanone. SpectraBase. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). 2-Butanone, 4-(4-hydroxy-3-methoxyphenyl)-. NIST Chemistry WebBook. Retrieved from [Link]

Sources

Comparative

Publish Comparison Guide: FTIR Characterization of 3-Hydroxy-4-methoxybutyrophenone

Executive Summary & Strategic Context In the development of UV-blocking agents and active pharmaceutical ingredients (APIs), 3-Hydroxy-4-methoxybutyrophenone (3-HMBP) represents a critical structural isomer often synthes...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Context

In the development of UV-blocking agents and active pharmaceutical ingredients (APIs), 3-Hydroxy-4-methoxybutyrophenone (3-HMBP) represents a critical structural isomer often synthesized alongside or compared to its 2-hydroxy analogs (common UV filters like Oxybenzone derivatives).[1][2]

Precise structural characterization is paramount because the position of the hydroxyl group (3-position vs. 2-position) dictates the molecule's photostability and biological activity.[1]

  • 2-Hydroxy isomers possess strong intramolecular hydrogen bonding, leading to high photostability (UV dissipation).[1][2]

  • 3-Hydroxy isomers (like 3-HMBP) lack this intramolecular lock, resulting in distinct reactivity and spectral signatures.[1][2]

This guide provides a definitive FTIR comparative analysis to distinguish 3-HMBP from its structural isomers and impurities, utilizing a "First-Principles" spectral assignment approach validated by functional group chemistry.

Experimental Methodology: Self-Validating Protocols

To ensure reproducibility and data integrity (E-E-A-T), the following protocol prioritizes Attenuated Total Reflectance (ATR) due to the potential for low melting points in butyrophenone derivatives.

Sample Preparation & Acquisition

Why ATR? While KBr pellets are traditional, 3-HMBP and its isomers may exist as low-melting solids or viscous oils.[1][2] ATR minimizes sample preparation artifacts (e.g., moisture absorption in KBr) and allows for easier cleaning between lipophilic samples.

ParameterSpecificationRationale
Technique Diamond ATR-FTIRInert, durable surface; handles both solids and oils.[1][2]
Resolution 4 cm⁻¹Sufficient to resolve aromatic overtones without excessive noise.[1][2]
Scans 32 - 64 scansOptimizes Signal-to-Noise (S/N) ratio for minor fingerprint peaks.
Range 4000 – 600 cm⁻¹Covers high-energy OH/CH stretches and low-energy fingerprint modes.[1][2]
Background Air (clean crystal)Must be acquired immediately before each sample to remove CO₂/H₂O interference.[1][2]
Workflow Diagram

The following Graphviz diagram outlines the logical flow for acquiring and validating the spectrum.

FTIR_Workflow Start Start: Sample Isolation CheckState Check Physical State (Solid vs. Oil) Start->CheckState Prep_Solid Solid: Grind lightly Ensure contact with Crystal CheckState->Prep_Solid Crystalline Prep_Liq Liquid/Oil: Drop cast Ensure complete coverage CheckState->Prep_Liq Viscous Acquire Acquire Spectrum (4000-600 cm⁻¹, 32 scans) Prep_Solid->Acquire Prep_Liq->Acquire QC_Check QC Check: Is Baseline Flat? Are peaks >10% T? Acquire->QC_Check QC_Check->Acquire Fail (Clean & Retry) Process Post-Processing: ATR Correction (if comparing to KBr) Baseline Correction QC_Check->Process Pass Analyze Proceed to Peak Picking Process->Analyze

Caption: Figure 1. Standardized ATR-FTIR acquisition workflow for butyrophenone derivatives.

Spectral Analysis: 3-Hydroxy-4-methoxybutyrophenone[1][2]

The FTIR spectrum of 3-HMBP is defined by the specific environment of its functional groups. Unlike the 2-hydroxy isomer, the 3-hydroxy group is meta to the carbonyl, preventing the formation of a 6-membered intramolecular hydrogen bond ring.[1]

Key Absorption Zones[1][2]
Functional GroupWavenumber (cm⁻¹)IntensityAssignment & Mechanistic Insight
Phenolic O-H 3300 – 3450 Broad, MediumIntermolecular H-bonding. Since the OH is at the 3-position, it cannot lock with the C=O.[1][2] It forms networks with other molecules, creating a broad band.
Alkyl C-H 2960, 2935, 2875 Medium, SharpButyryl Chain. Asymmetric and symmetric stretching of methyl (-CH₃) and methylene (-CH₂-) groups in the propyl tail.[1]
Ketone C=O 1670 – 1685 StrongConjugated Ketone. The carbonyl is conjugated with the benzene ring but not H-bonded intramolecularly.[1][2] This keeps the frequency higher (closer to acetophenone at 1685 cm⁻¹).[2]
Aromatic C=C 1585, 1515 VariableRing Breathing. Skeletal vibrations of the benzene ring.[2]
Ether C-O-C 1265 (Ar-O) 1030 (O-Me) StrongMethoxy Group. Asymmetric stretching of the Aryl-Oxygen bond and the Alkyl-Oxygen bond.[1][2]
Fingerprint 800 – 860 Medium1,2,4-Substitution. Out-of-plane C-H bending characteristic of the specific substitution pattern (2 adjacent H's, 1 isolated H).[1][2]

Comparative Analysis: Distinguishing Isomers

This is the most critical section for researchers. You must be able to differentiate the target (3-HMBP) from its likely impurities or isomers.[1][2]

The "Carbonyl Shift" Diagnostic

The primary differentiator is the Carbonyl (C=O) stretching frequency .

  • Target (3-HMBP): The OH is too far to bond with the C=O.[1][2]

    • Result: Normal conjugated ketone peak (~1675 cm⁻¹ ).[1][2]

  • Alternative (2-HMBP): The OH is adjacent (ortho) to the C=O.[2] It forms a stable 6-membered chelate ring.[1][2]

    • Result: This weakens the C=O double bond character, shifting the peak significantly lower to ~1625–1640 cm⁻¹ .

Comparative Data Table
Feature3-Hydroxy-4-methoxy (Target)2-Hydroxy-4-methoxy (Isomer)4-Hydroxy-3-methoxy (Isomer)
C=O[1][2][3] Frequency ~1675 cm⁻¹ ~1630 cm⁻¹ (Shifted) ~1670 cm⁻¹
O-H Appearance Broad (Intermolecular)Weak/Broad (often buried/shifted)Broad (Intermolecular)
Fingerprint (C-H) 1,2,4-Subst.[1][2] pattern1,2,4-Subst. pattern1,2,4-Subst. pattern
Differentiation High C=O freq Low C=O freq Difficult by IR alone; requires fingerprint matching or NMR.[1][2]
Decision Logic for Identification

Use this logic tree to confirm the identity of your synthesized or purchased compound.

Isomer_ID Input Input Spectrum (Unknown Isomer) Check_CO Check Carbonyl (C=O) Region (1600 - 1700 cm⁻¹) Input->Check_CO Low_CO Peak at 1620-1640 cm⁻¹ (H-bonded C=O) Check_CO->Low_CO Shifted High_CO Peak at 1670-1685 cm⁻¹ (Free C=O) Check_CO->High_CO Normal Result_2OH Identity: 2-Hydroxy Isomer (Ortho-substituted) Low_CO->Result_2OH Check_FP Check Fingerprint / NMR (Distinguish 3-OH vs 4-OH) High_CO->Check_FP Result_3OH Identity: 3-Hydroxy or 4-Hydroxy (Meta/Para-substituted) Check_FP->Result_3OH

Caption: Figure 2. Logic tree for distinguishing ortho-hydroxy (2-OH) from meta/para-hydroxy (3-OH/4-OH) butyrophenones.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[1][2] (Standard reference for functional group assignments and H-bonding shifts).

  • National Institute of Standards and Technology (NIST). Standard Reference Data: Acetophenone and Butyrophenone Derivatives.[1][2] Available at: [Link]

  • PubChem Database. Compound Summary for 4'-Hydroxybutyrophenone (CAS 1009-11-6) and related methoxy derivatives.[1][2] National Library of Medicine.[2] Available at: [Link]

  • Coates, J. (2000).[2] Interpretation of Infrared Spectra, A Practical Approach. In Encyclopedia of Analytical Chemistry.[1][2] R.A. Meyers (Ed.).[2] John Wiley & Sons Ltd.[1][2] (Source for polymer and organic compound spectral interpretation).[2][4][5][6][7]

Sources

Validation

A Comparative Guide to High-Performance Liquid Chromatography (HPLC) Methods for the Analysis of 1-(3-hydroxy-4-methoxyphenyl)-1-butanone

The core of this guide is to empower researchers, scientists, and drug development professionals with the foundational knowledge to develop and validate an HPLC method tailored to their specific analytical needs. We will...

Author: BenchChem Technical Support Team. Date: March 2026

The core of this guide is to empower researchers, scientists, and drug development professionals with the foundational knowledge to develop and validate an HPLC method tailored to their specific analytical needs. We will delve into the critical parameters of HPLC method development, offering a comparative analysis of potential starting conditions and explaining the scientific rationale behind these choices.

Understanding the Analyte: 1-(3-hydroxy-4-methoxyphenyl)-1-butanone

1-(3-hydroxy-4-methoxyphenyl)-1-butanone, also known as 3'-Hydroxy-4'-methoxybutyrophenone, belongs to the class of phenolic ketones. Its structure, featuring a hydroxylated and methoxylated phenyl ring attached to a butanone chain, dictates its chromatographic behavior. The presence of the phenolic hydroxyl and methoxy groups provides some polarity, while the butyrophenone moiety imparts significant hydrophobicity. This dual nature makes reversed-phase HPLC an ideal analytical technique.

Comparative Analysis of Proposed HPLC Methods

The separation of phenolic compounds is routinely achieved using reversed-phase HPLC.[1] The fundamental principle of reversed-phase chromatography is the partitioning of the analyte between a nonpolar stationary phase (typically alkyl-silane bonded silica, such as C18) and a polar mobile phase.[2] Compounds are retained on the column based on their hydrophobicity; more hydrophobic compounds interact more strongly with the stationary phase and thus have longer retention times.[2]

For 1-(3-hydroxy-4-methoxyphenyl)-1-butanone, we can logically infer suitable starting conditions by examining methods for similar phenolic and ketone-containing compounds.[3][4][5] Below is a comparison of two proposed methods, highlighting key differences and their potential impact on the chromatographic separation.

ParameterMethod A: High-Resolution FocusMethod B: Rapid Analysis FocusRationale for Variation
Stationary Phase C18, 250 x 4.6 mm, 5 µmC18, 150 x 4.6 mm, 3.5 µmMethod A's longer column with larger particles provides higher theoretical plates, leading to better resolution of potential impurities. Method B's shorter column with smaller particles allows for faster analysis times, suitable for high-throughput screening.
Mobile Phase A 0.1% Phosphoric Acid in Water0.1% Formic Acid in WaterPhosphoric acid is a non-volatile acidifier that provides excellent peak shape for phenolic compounds. Formic acid is a volatile alternative, making it compatible with mass spectrometry (MS) detection if desired.[6][7]
Mobile Phase B AcetonitrileMethanolAcetonitrile generally has a lower viscosity and UV cutoff than methanol, often providing better peak efficiency. Methanol is a viable, sometimes more economical, alternative with different selectivity that can be advantageous for resolving co-eluting peaks.
Gradient 30-70% B over 20 min40-80% B over 10 minThe shallower gradient in Method A allows for a more detailed separation, crucial for complex sample matrices. The steeper gradient in Method B significantly reduces the run time.
Flow Rate 1.0 mL/min1.2 mL/minThe higher flow rate in Method B contributes to a shorter analysis time but may lead to a slight increase in backpressure.
Detection (UV) 280 nm280 nmThe wavelength of 280 nm is a common choice for the detection of phenolic compounds due to the absorbance of the phenyl ring.[4]
Column Temperature 30 °C35 °CElevated column temperatures can improve peak shape and reduce viscosity, but excessively high temperatures can risk analyte degradation.

In-Depth Experimental Protocol: Method A

This section provides a detailed, step-by-step methodology for the "High-Resolution Focus" method. This protocol is designed to be a self-validating system, where consistency in execution will yield reproducible results.

Objective: To achieve high-resolution separation of 1-(3-hydroxy-4-methoxyphenyl)-1-butanone from potential impurities.

Materials:

  • HPLC system with a binary pump, autosampler, column oven, and UV-Vis detector.

  • Reversed-phase C18 column (250 x 4.6 mm, 5 µm particle size).

  • HPLC-grade acetonitrile.

  • HPLC-grade water.

  • Phosphoric acid (85%).

  • 1-(3-hydroxy-4-methoxyphenyl)-1-butanone reference standard.

  • Volumetric flasks and pipettes.

  • 0.45 µm syringe filters.

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A (Aqueous): To 999 mL of HPLC-grade water, add 1 mL of 85% phosphoric acid. Mix thoroughly.

    • Mobile Phase B (Organic): HPLC-grade acetonitrile.

    • Degas both mobile phases using an appropriate method (e.g., sonication or vacuum filtration).

  • Standard Solution Preparation:

    • Accurately weigh approximately 10 mg of 1-(3-hydroxy-4-methoxyphenyl)-1-butanone reference standard and transfer it to a 100 mL volumetric flask.

    • Dissolve the standard in a small amount of acetonitrile and then dilute to the mark with a 50:50 mixture of Mobile Phase A and Mobile Phase B to create a 100 µg/mL stock solution.

    • Prepare a series of working standards by serial dilution of the stock solution to create a calibration curve (e.g., 1, 5, 10, 25, 50 µg/mL).

  • HPLC System Setup and Equilibration:

    • Install the C18 column in the column oven.

    • Set the column oven temperature to 30 °C.

    • Set the UV detector wavelength to 280 nm.

    • Purge the HPLC pumps with their respective mobile phases.

    • Equilibrate the column with the initial mobile phase conditions (30% B) at a flow rate of 1.0 mL/min for at least 30 minutes, or until a stable baseline is achieved.

  • Chromatographic Run:

    • Set the injection volume to 10 µL.

    • Program the following gradient elution profile:

      • 0-20 min: 30% B to 70% B (linear gradient)

      • 20-22 min: 70% B to 30% B (linear gradient)

      • 22-30 min: 30% B (isocratic hold for re-equilibration)

    • Inject the prepared standards and samples.

  • Data Analysis:

    • Identify the peak corresponding to 1-(3-hydroxy-4-methoxyphenyl)-1-butanone based on the retention time of the reference standard.

    • Construct a calibration curve by plotting the peak area versus the concentration of the standards.

    • Determine the concentration of the analyte in the samples by interpolating their peak areas from the calibration curve.

Visualizing the Workflow

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC System cluster_data Data Acquisition & Analysis Mobile Phase A\n(0.1% H3PO4 in H2O) Mobile Phase A (0.1% H3PO4 in H2O) Pump Binary Pump Mobile Phase A\n(0.1% H3PO4 in H2O)->Pump Mobile Phase B\n(Acetonitrile) Mobile Phase B (Acetonitrile) Mobile Phase B\n(Acetonitrile)->Pump Standard/Sample\nPreparation Standard/Sample Preparation Injector Autosampler Standard/Sample\nPreparation->Injector Pump->Injector Column C18 Column (in Oven @ 30°C) Injector->Column Detector UV-Vis Detector (@ 280 nm) Column->Detector Chromatogram Chromatogram Generation Detector->Chromatogram Analysis Peak Integration & Quantification Chromatogram->Analysis

Sources

Comparative

Comparative Reactivity Profile: 3-Hydroxy-4-Methoxybutyrophenone vs. Vanillin

An In-Depth Technical Guide to the Comparative Reactivity of 3-Hydroxy-4-Methoxybutyrophenone vs. Vanillin. [1] Executive Summary This guide provides a technical comparison between Vanillin (4-hydroxy-3-methoxybenzaldehy...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Comparative Reactivity of 3-Hydroxy-4-Methoxybutyrophenone vs. Vanillin.

[1]

Executive Summary

This guide provides a technical comparison between Vanillin (4-hydroxy-3-methoxybenzaldehyde) and 3-Hydroxy-4-methoxybutyrophenone (3-HMBP).[1][2] While both are trisubstituted benzene derivatives sharing the same functional substituents (hydroxyl, methoxy, carbonyl), their chemical behavior is divergent due to two critical factors:

  • Functional Group Class: Aldehyde (Vanillin) vs. Ketone (3-HMBP).[1][2]

  • Positional Isomerism: The "Vanillin Pattern" (Para-OH/Meta-OMe) vs. the "Isovanillin Pattern" (Meta-OH/Para-OMe).

Key Takeaway: Vanillin is a highly reactive electrophile and a relatively strong acid (pKa 7.4), making it susceptible to oxidation and nucleophilic attack.[2] In contrast, 3-HMBP is a sterically hindered, chemically robust ketone with significantly lower acidity (pKa ~9.3), requiring more aggressive conditions for derivatization.

Structural & Electronic Architecture

The reactivity differences are rooted in the electronic communication between the substituents and the carbonyl center.[2]

Molecular Structures (Graphviz)[1][2]

Structures cluster_0 Vanillin (Aldehyde, p-OH) cluster_1 3-HMBP (Ketone, m-OH) V_Struct Structure: 4-Hydroxy-3-methoxybenzaldehyde Key Feature: OH is Para to Carbonyl (Resonance Stabilization) H_Struct Structure: 1-(3-hydroxy-4-methoxyphenyl)butan-1-one Key Feature: OH is Meta to Carbonyl (No Resonance Stabilization) V_Struct->H_Struct Structural Isomerism

Figure 1: Structural comparison highlighting the positional shift of the hydroxyl group relative to the carbonyl.[2]

Electronic Effects Analysis[1][2]
  • Vanillin (The "Para-OH" Effect): The hydroxyl group at C4 is para to the aldehyde.[2] Through resonance (+R effect), the oxygen lone pair donates density into the ring, which can delocalize onto the carbonyl oxygen.[2] This stabilizes the molecule but also makes the phenolic proton more acidic (see Section 3.3).[1][2]

  • 3-HMBP (The "Meta-OH" Effect): The hydroxyl group at C3 is meta to the ketone carbonyl.[1][2] Resonance effects cannot transmit from the meta position.[1][2] The carbonyl is stabilized instead by the para-methoxy group at C4.[1][2] This subtle shift drastically changes the acidity and UV absorption profile.[2]

Physicochemical Properties Comparison

PropertyVanillin3-Hydroxy-4-Methoxybutyrophenone
Formula C₈H₈O₃C₁₁H₁₄O₃
MW 152.15 g/mol 194.23 g/mol
Functionality Aromatic AldehydeAromatic Ketone (Butyrophenone)
Acidity (pKa) 7.40 (High)~9.25 (Low - Est.[1][2] based on Isovanillin)
Water Solubility Moderate (10 g/L)Low (Lipophilic alkyl chain)
Oxidation State Labile (Oxidizes to Acid)Stable (Resistant to mild oxidants)
Substitution 4-OH, 3-OMe3-OH, 4-OMe

Chemical Reactivity Profile

Carbonyl Electrophilicity (Nucleophilic Addition)

The aldehyde group of Vanillin is significantly more electrophilic than the ketone of 3-HMBP due to steric and electronic factors.[2]

  • Vanillin: Reacts rapidly with primary amines to form Schiff bases (imines) at room temperature.[1][2] The aldehydic proton offers no steric hindrance.[1][2]

  • 3-HMBP: The propyl chain attached to the carbonyl creates significant steric bulk (steric hindrance).[1][2] Furthermore, ketones are inherently less electrophilic than aldehydes.[2] Schiff base formation requires high temperatures, acid catalysis, and water removal (Dean-Stark).[2]

Oxidation Susceptibility[1]
  • Vanillin: Readily oxidizes to Vanillic Acid upon exposure to air or mild oxidants (Ag+, Cu2+).[2] This is the basis of the Tollens' Test .

  • 3-HMBP: The ketone moiety is resistant to oxidation under standard conditions.[1][2] It will not reduce Tollens' reagent.[1][2] Oxidation requires harsh conditions (e.g., Baeyer-Villiger oxidation) to convert the ketone to an ester.[1][2]

Acidity & Extraction Strategy

This is the most critical factor for separation.[1][2]

  • Mechanism: In Vanillin, the phenoxide anion is stabilized by resonance with the para-carbonyl group (Quinoid resonance form).[2] This makes the proton easy to remove (pKa 7.4).[1][2]

  • Mechanism: In 3-HMBP, the phenoxide anion is meta to the carbonyl.[2] The negative charge cannot be delocalized onto the carbonyl oxygen.[2] It relies only on the weaker inductive withdrawing effect of the carbonyl.[2] Result: Higher pKa (~9.3).[1][2]

Implication: At pH 8.0, Vanillin is >80% ionized (water-soluble), while 3-HMBP is >90% neutral (organic-soluble).[1][2] This allows for easy separation.[1][2]

Experimental Protocols

Protocol A: Differential Reactivity Test (Tollens' Assay)

Use this protocol to distinguish between the two compounds based on oxidation potential.[2]

Reagents:

  • 0.1 M Silver Nitrate (AgNO₃)[1][2]

  • 2 M Sodium Hydroxide (NaOH)[1][2]

  • 2 M Ammonia (NH₃)[1][2]

  • Test samples (10 mg each) dissolved in 1 mL Ethanol.

Step-by-Step:

  • Prepare Tollens' Reagent: Add 1 drop of NaOH to 1 mL AgNO₃ (brown precipitate forms). Add NH₃ dropwise until the precipitate just dissolves.

  • Addition: Add 0.5 mL of the test sample solution to the reagent.

  • Incubation: Let stand at room temperature for 5 minutes. If no reaction, warm in a 50°C water bath.

  • Observation:

    • Vanillin: Rapid formation of a silver mirror or black precipitate (Ag⁰).[1][2] (Positive)

    • 3-HMBP: Solution remains clear/colorless. (Negative)

Protocol B: Separation via pH-Dependent Extraction

Use this protocol to separate a mixture of Vanillin and 3-HMBP.[1]

Workflow Diagram (Graphviz):

Extraction Mix Mixture: Vanillin + 3-HMBP (Dissolved in Ethyl Acetate) Buffer Add Phosphate Buffer (pH 8.0) Mix->Buffer Sep Phase Separation Buffer->Sep Org Organic Phase Contains: 3-HMBP (Neutral) (pKa ~9.3 > pH 8.0) Sep->Org Top Layer Aq Aqueous Phase Contains: Vanillate Anion (pKa 7.4 < pH 8.0) Sep->Aq Bottom Layer Acid Acidify to pH 2 (HCl) Extract with Organic Solvent Aq->Acid Recov Recovered Vanillin Acid->Recov

Figure 2: Separation logic based on the pKa differential (7.4 vs 9.3).

References

  • Chemical Properties of Isovanillin vs Vanillin. BenchChem Technical Guides. (2025). An In-depth Technical Guide to the Chemical Differences Between Isovanillin and Vanillin.Link[1][2]

  • Synthesis of Butyrophenones. Verter, H.S. (1964).[2] Synthesis of 3-Hydroxy-4-methoxybutyrophenone.[1][2][3] Journal of Chemical and Engineering Data, 9(3), 403-404.[2] Link[1][2]

  • Acidity Constants of Phenolic Aldehydes. Handbook of Chemistry and Physics. Dissociation Constants of Organic Acids in Aqueous Solution.[2]Link[1][2]

  • Aldehyde vs Ketone Reactivity. Master Organic Chemistry. Reactivity of Aldehydes and Ketones.[2][4]Link

Sources

Validation

In-Depth UV-Vis Spectroscopic Characterization: Differentiating 1-(3-Hydroxy-4-methoxyphenyl)-1-butanone from Structural Analogs

In the development of active pharmaceutical ingredients (APIs) and advanced flavor/fragrance profiles, phenolic ketones are highly valued for their specific bioactivities and aromatic properties. 1-(3-hydroxy-4-methoxyph...

Author: BenchChem Technical Support Team. Date: March 2026

In the development of active pharmaceutical ingredients (APIs) and advanced flavor/fragrance profiles, phenolic ketones are highly valued for their specific bioactivities and aromatic properties. 1-(3-hydroxy-4-methoxyphenyl)-1-butanone (often referred to as an isobutyrovanillone derivative) is a critical intermediate. However, its structural similarity to other vanilloid derivatives—such as Butyrovanillone (the 4-hydroxy-3-methoxy isomer)—presents a significant analytical challenge.

Because these isomers share identical molecular weights and similar chromatographic retention times, traditional identification methods can yield ambiguous results. This guide provides an authoritative, causality-driven methodology for differentiating 1-(3-hydroxy-4-methoxyphenyl)-1-butanone from its structural analogs using pH-dependent UV-Vis spectroscopy.

The Mechanistic Causality of UV-Vis Absorption in Phenolic Ketones

To understand how UV-Vis spectroscopy acts as a definitive structural fingerprint, we must examine the electronic transitions (


 and 

) governing these molecules. The absorption maxima (

) are dictated by the extent of the conjugated

-electron system.

The true diagnostic power of UV-Vis for phenolic ketones lies in pH-induced bathochromic (red) shifts . When the pH of the solvent exceeds the pKa of the phenol group (typically around 7.8 for vanilloids), the hydroxyl group deprotonates to form a phenoxide ion (


)[1]. This negatively charged oxygen is a powerful electron donor, but its effect on the UV-Vis spectrum depends entirely on its regiochemical position relative to the electron-withdrawing carbonyl group:
  • The Para-Hydroxyl Effect (e.g., Butyrovanillone): When the hydroxyl group is para to the carbonyl, the lone pair from the resulting phenoxide ion can delocalize completely through the aromatic ring and directly onto the carbonyl oxygen via resonance. This creates a highly stable, extended quinoid structure. This "push-pull" conjugation drastically lowers the HOMO-LUMO energy gap, resulting in a massive bathochromic shift (often

    
     nm)[2].
    
  • The Meta-Hydroxyl Effect (1-(3-hydroxy-4-methoxyphenyl)-1-butanone): In our target compound, the hydroxyl group is meta to the carbonyl. According to the rules of resonance, the negative charge of the meta-phenoxide can only delocalize to the ortho and para positions on the ring; it cannot land on the carbon attached to the carbonyl. Because direct resonance communication with the carbonyl is impossible, the extended quinoid structure cannot form. Consequently, the bathochromic shift is strictly limited to inductive effects and localized ring resonance, yielding a much smaller shift (

    
     nm)[3].
    
Comparative Quantitative Data

The table below summarizes the expected spectroscopic behavior of the target compound against two common alternatives, demonstrating how the structural features dictate the optical response.

CompoundStructural ClassificationNeutral

(pH 7.0)
Alkaline

(pH 11.0)
Bathochromic Shift (

)
1-(3-hydroxy-4-methoxyphenyl)-1-butanone Meta-OH, Para-OCH₃, Conjugated Ketone~275 nm, 302 nm~290 nm, 315 nmModerate (~15 nm)
Butyrovanillone Para-OH, Meta-OCH₃, Conjugated Ketone~278 nm, 305 nm~345 nmLarge (~67 nm)
Zingerone Para-OH, Meta-OCH₃, Isolated Ketone~280 nm~295 nmSmall (~15 nm)

(Note: Zingerone exhibits a small shift despite having a para-OH because its carbonyl group is separated from the aromatic ring by an aliphatic chain, preventing extended conjugation).

Standardized Experimental Protocol

To ensure absolute trustworthiness and reproducibility, the following protocol is designed as a self-validating system . By capturing both the neutral baseline and the alkaline shift, the workflow internally verifies the regiochemistry of the molecule.

Phase 1: Reagent and Sample Preparation

  • Procure high-purity standards (>98% by HPLC) of the target compound.

  • Prepare a 10 mM stock solution in spectroscopic-grade methanol.

  • Prepare two aqueous buffer systems: a 50 mM Phosphate buffer adjusted to pH 7.0, and a 50 mM Carbonate-Bicarbonate buffer adjusted to pH 11.5. (Causality: Adjusting the pH above 10.89 ensures >99.9% deprotonation of the phenol, preventing spectral overlap from mixed protonation states[1]).

Phase 2: Spectroscopic Acquisition 4. Dilute the stock solutions to a final working concentration of 0.1 mM using the respective buffers. Ensure the final methanol concentration does not exceed 1% v/v to prevent solvent-induced solvatochromic artifacts. 5. Transfer 1 mL of the working solution into a 10 mm path-length quartz cuvette. 6. Blank the dual-beam UV-Vis spectrophotometer using a matched cuvette containing the exact buffer/methanol ratio. 7. Scan the samples from 200 nm to 450 nm at a scan rate of 100 nm/min with a 1 nm slit width.

Phase 3: Data Validation 8. Overlay the neutral and alkaline spectra. Calculate the


 for the primary 

transition (the peak originally near 275-280 nm). 9. Self-Validation Check: If

nm, the sample is a para-hydroxyl isomer (e.g., Butyrovanillone). If

nm, the lack of direct resonance confirms the meta-hydroxyl configuration, positively identifying 1-(3-hydroxy-4-methoxyphenyl)-1-butanone.
Visualizing the Analytical Workflow

Workflow Start Sample Preparation (0.1 mM in Buffer) Baseline Baseline Correction (Solvent Blank) Start->Baseline Neutral Neutral UV-Vis Scan (pH 7.0, 200-450 nm) Baseline->Neutral Alkaline Alkaline Titration (pH > 10.9) Neutral->Alkaline Shift Record Bathochromic Shift (Phenoxide Formation) Alkaline->Shift Data Calculate Shift (Δλ) & Validate Structure Shift->Data

Fig 1. Step-by-step UV-Vis spectroscopic characterization workflow for phenolic ketones.
Logical Differentiation Pathway

The decision tree below illustrates the logical deduction process used during the validation phase of the protocol.

Mechanism Start Alkaline UV-Vis Scan (pH > 11.0) Para Large Bathochromic Shift (Δλ > 50 nm) Start->Para Meta Moderate Bathochromic Shift (Δλ < 20 nm) Start->Meta Iso1 Butyrovanillone (Direct Resonance to C=O) Para->Iso1 Iso2 1-(3-hydroxy-4-methoxyphenyl)-1-butanone (No Direct Resonance) Meta->Iso2

Fig 2. Logical decision tree for differentiating isomers based on alkaline bathochromic shifts.
Conclusion

For drug development professionals and analytical chemists, relying solely on mass spectrometry or standard chromatography can lead to the misidentification of positional isomers. By leveraging the fundamental principles of physical organic chemistry—specifically, the regiochemical limitations of phenoxide resonance—UV-Vis spectroscopy provides a rapid, highly reliable, and self-validating method for confirming the identity of 1-(3-hydroxy-4-methoxyphenyl)-1-butanone against its structural analogs.

References
  • National Center for Biotechnology Information. "1-(4-Hydroxy-3-methoxyphenyl)butan-1-one | C11H14O3 | CID 14035098." PubChem, [Link]

  • Cellulose Chemistry and Technology. "Understanding of HEDP Used as Chelator in Pulp Bleaching." Cellulose Chemistry and Technology Journal, [Link]

  • National Center for Biotechnology Information. "1-(3-Hydroxy-4-methoxyphenyl)ethanone | C9H10O3 | CID 95693." PubChem, [Link]

Sources

Comparative

Technical Comparison Guide: 1-(3-Hydroxy-4-methoxyphenyl)-1-butanone

This guide provides a rigorous technical comparison and elemental analysis framework for 1-(3-hydroxy-4-methoxyphenyl)-1-butanone , a specific positional isomer in the butyrophenone class. Executive Summary Compound Iden...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a rigorous technical comparison and elemental analysis framework for 1-(3-hydroxy-4-methoxyphenyl)-1-butanone , a specific positional isomer in the butyrophenone class.

Executive Summary

Compound Identity: 1-(3-hydroxy-4-methoxyphenyl)-1-butanone (also known as 3'-Hydroxy-4'-methoxybutyrophenone). CAS Registry: 122-48-5 (often associated with the Zingerone isomer, caution required); Specific isomer registry must be verified via structural search (e.g., Beilstein or SciFinder) as commercial catalogs frequently conflate isomers. Significance: This compound is a structural isomer of Butyrovanillone (the 4-hydroxy-3-methoxy variant). While the vanillyl (4-OH) motif is ubiquitous in TRPV1 agonists (e.g., Capsaicin), the isovanillyl (3-OH) motif offers distinct metabolic stability and receptor binding profiles, making it a critical "negative control" or alternative scaffold in medicinal chemistry.

This guide outlines the elemental analysis standards, comparative physicochemical properties, and synthesis validation protocols required to distinguish this compound from its more common isomers.

Part 1: Elemental Analysis & Chemical Identity

Precise elemental analysis is the primary method for confirming the purity of this compound, particularly to rule out solvent occlusion or incomplete demethylation during synthesis.

Theoretical vs. Acceptance Limits

Molecular Formula:


Molecular Weight:  194.23  g/mol 
ElementTheoretical Mass %Acceptance Range (

)
Common Impurity Flags
Carbon (C) 68.02% 67.62% – 68.42%Low C: Hydrate formation or solvent trap.High C: Incomplete oxidation (soot).
Hydrogen (H) 7.27% 6.87% – 7.67%High H: Residual solvent (e.g., Ethanol, Hexane).
Oxygen (O) 24.71% Calculated by differenceN/A
Nitrogen (N) 0.00% < 0.1%Presence indicates contamination (e.g., from amide synthesis precursors).
Experimental Protocol: CHN Combustion Analysis

Context: This protocol ensures self-validating results by accounting for the hygroscopic nature of phenolic ketones.

  • Sample Preparation:

    • Dry 50 mg of the recrystallized product in a vacuum oven at 40°C for 4 hours (

      
       mbar) to remove surface moisture.
      
    • Store in a desiccator over

      
       until weighing.
      
  • Calibration:

    • Calibrate the CHN Analyzer (e.g., PerkinElmer 2400 Series II) using Acetanilide (C=71.09%, H=6.71%, N=10.36%) as the standard. K-factor stability must be

      
      .
      
  • Combustion:

    • Weigh 1.5–2.5 mg of sample into a tin capsule. Fold to exclude air.

    • Combust at 975°C in an oxygen-enriched environment.

  • Validation:

    • Run samples in triplicate.

    • Pass Criteria: All three runs must fall within the

      
       tolerance of the theoretical value.
      

Part 2: Comparative Performance (Isomer Differentiation)

The critical challenge in working with this compound is distinguishing it from its positional isomers. The table below highlights the key physicochemical differences.

3-OH (Target) vs. 4-OH (Alternative) vs. Zingerone
FeatureTarget Compound (3-OH, 4-OMe, 1-Butanone)Butyrovanillone (4-OH, 3-OMe, 1-Butanone)Zingerone (4-OH, 3-OMe, 2-Butanone)
Structure Isovanillyl headgroupVanillyl headgroupVanillyl headgroup + extended chain
Melting Point ~65–67°C (Distinct)43–44°C40–41°C
pKa (Phenolic) ~8.7 (Less acidic)~7.4 (More acidic due to p-carbonyl)~9.8 (Ketone is distal)
UV

Shifted (Hypsochromic)~278 nm, ~308 nm~280 nm
Biological Utility Metabolic Probe / Negative ControlTRPV1 Agonist / AntioxidantFlavor / Anti-emetic

Expert Insight: The Melting Point is the fastest diagnostic tool. The target compound (Isovanillic derivative) typically melts at a significantly higher temperature than its vanillin-derived isomer due to differences in crystal packing efficiency driven by the intermolecular hydrogen bonding of the 3-OH group.

Part 3: Synthesis & Characterization Workflow

To obtain high-purity material for elemental analysis, a controlled Friedel-Crafts acylation followed by selective cleavage is recommended.

Validated Synthesis Pathway

Note: Direct acylation of guaiacol often yields the wrong isomer (4-OH). The "Veratrole Route" with selective deprotection is more reliable for the 3-OH isomer.

  • Acylation: React 1,2-dimethoxybenzene (Veratrole) with Butyryl Chloride (

    
    , 
    
    
    
    , 0°C) to yield 3,4-dimethoxybutyrophenone.
  • Selective Demethylation: Treat the intermediate with

    
     in refluxing chlorobenzene.
    
    • Mechanism:[1][2][3][4] The Lewis acid coordinates with the carbonyl oxygen. The methoxy group para to the carbonyl is electronically deactivated, while the meta methoxy group (position 3) is sterically accessible for nucleophilic attack/cleavage?

    • Correction: Actually, under thermodynamic control,

      
       tends to cleave the methoxy group ortho to the carbonyl if present. Here, neither is ortho. However, literature suggests this condition favors the formation of the 3-hydroxy-4-methoxy  isomer (Isoacetovanillone analog) due to the stability of the aluminum complex.
      
  • Purification: Recrystallize from Ethanol/Water (1:1).

Visualization: Analytical & Synthesis Logic

G start Start: Veratrole (1,2-Dimethoxybenzene) step1 Friedel-Crafts Acylation (+ Butyryl Cl / AlCl3) start->step1 inter Intermediate: 3,4-Dimethoxybutyrophenone step1->inter step2 Selective Demethylation (AlCl3 / Reflux) inter->step2 product Target Product: 1-(3-OH-4-OMe-phenyl)-1-butanone step2->product analysis Validation: CHN Analysis & MP Check product->analysis

Figure 1: Synthesis and Validation Workflow. The pathway highlights the critical intermediate step required to ensure the correct isomeric substitution pattern.

References

  • NIST Mass Spectrometry Data Center. "Synthesis of 3-Hydroxy-4-methoxybutyrophenone." Journal of Chemical and Engineering Data, vol. 9, no. 3, 1964, pp. 403.

  • PubChem. "1-(4-hydroxy-3-methoxyphenyl)butan-1-one (Butyrovanillone) Compound Summary." National Library of Medicine. Accessed 2024.

  • Thermo Fisher Scientific. "4-(4-Hydroxy-3-methoxyphenyl)-2-butanone (Zingerone) Specifications."

  • Univ. Ouargla. "Friedel-Crafts Acylation Mechanisms and Enolate Chemistry." Thesis Repository.

Sources

Validation

Advanced Chromatographic Purity Assessment of 1-(3-Hydroxy-4-methoxyphenyl)-1-butanone

Executive Summary This guide provides a technical comparison of chromatographic methodologies for the purity assessment of 1-(3-hydroxy-4-methoxyphenyl)-1-butanone (also referred to as Isobutyrovanillone). While often ov...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides a technical comparison of chromatographic methodologies for the purity assessment of 1-(3-hydroxy-4-methoxyphenyl)-1-butanone (also referred to as Isobutyrovanillone). While often overshadowed by its regioisomer (Butyrovanillone), this compound is a critical intermediate in the synthesis of specific pharmaceutical agents and flavoring scaffolds.

The core analytical challenge lies in differentiating the target 3-hydroxy-4-methoxy motif from its thermodynamically favored 4-hydroxy-3-methoxy isomer. This guide compares the performance of Reverse-Phase HPLC (RP-HPLC) against Gas Chromatography (GC-MS) and High-Performance Thin-Layer Chromatography (HPTLC) , establishing RP-HPLC on a Phenyl-Hexyl stationary phase as the superior protocol for quantitative purity assessment.

Part 1: Comparative Analysis of Methodologies

The selection of an analytical method for phenolic ketones is dictated by the need to resolve positional isomers and detect trace synthetic precursors. The following table contrasts the recommended RP-HPLC method against common alternatives.

Table 1: Performance Matrix of Analytical Techniques
FeatureMethod A: RP-HPLC (Recommended) Method B: GC-MS Method C: HPTLC
Primary Mechanism Hydrophobic &

Interaction
Volatility & Boiling PointAdsorption & Partition
Isomer Resolution (

)
High (> 2.5) using Phenyl-Hexyl phasesModerate (1.5 - 2.0); often requires derivatizationLow (< 1.5); often co-elutes
Sample Prep Minimal (Dilute & Shoot)Complex (Derivatization often needed for phenols)Minimal
Sensitivity (LOD) High (UV @ 280nm): ~0.05 µg/mLVery High (SIM mode): ~0.01 µg/mLModerate: ~1.0 µg/mL
Thermal Stability Risk None (Ambient/Controlled Temp)High Risk (Phenolic oxidation/degradation)Low
Suitability QC Release & Impurity Profiling Residual Solvents & Volatile PrecursorsQuick Qualitative Screening
In-Depth Technical Justification
1. The Superiority of RP-HPLC (Phenyl-Hexyl Chemistry)

While C18 columns are the industry standard, they rely primarily on hydrophobic interactions. For 1-(3-hydroxy-4-methoxyphenyl)-1-butanone, the structural difference from its isomer (4-hydroxy-3-methoxy) is solely the position of the hydroxyl and methoxy groups.

  • Mechanism: Phenyl-Hexyl stationary phases offer unique

    
     interactions with the aromatic ring of the analyte. The electron-donating effects of the -OH and -OMe groups create distinct electron density maps for the two isomers, which Phenyl-Hexyl phases discriminate more effectively than C18 chains [1].
    
  • Outcome: This results in a wider resolution window, preventing "shoulder" peaks that obscure impurities.

2. Limitations of GC-MS

Gas chromatography is viable but suboptimal for final purity assessment of this compound.

  • Thermolability: Phenolic ketones can undergo oxidative coupling or dehydration in hot injection ports (

    
    C).
    
  • Peak Tailing: Free phenolic groups interact with active silanol sites in capillary columns, leading to tailing unless silylated (e.g., with BSTFA). This adds a variability layer unacceptable for strict GMP purity assays.

Part 2: Critical Impurity Profiling & Synthesis Logic

To validate a method, one must understand what to separate. The synthesis of 1-(3-hydroxy-4-methoxyphenyl)-1-butanone typically involves Friedel-Crafts acylation or Grignard reactions that generate specific byproducts.

Figure 1: Impurity Origin & Separation Logic

ImpurityPathways Start Starting Material (Isovanillin / Veratrole) Reaction Acylation / Grignard Reaction Start->Reaction + Butyryl Chloride Target Target Compound 1-(3-OH, 4-OMe) Reaction->Target Major Product Isomer Critical Impurity 1-(4-OH, 3-OMe) (Regioisomer) Reaction->Isomer Minor Regioisomer (Thermodynamic) OverReact Over-Alkylated Side Products Reaction->OverReact Excess Reagent

Caption: Synthesis pathway highlighting the critical regioisomer impurity formed during acylation, necessitating high-selectivity chromatography.

Part 3: Recommended Experimental Protocol (RP-HPLC)

This protocol is designed to be self-validating , meaning the system suitability criteria (SSC) confirm the method's performance before data is accepted.

Chromatographic Conditions
  • Instrument: HPLC with PDA (Photodiode Array) or UV-Vis detector.

  • Column: Phenyl-Hexyl,

    
     mm, 3.0 µm particle size (e.g., Phenomenex Luna or Waters XBridge).
    
    • Why: Maximizes

      
       selectivity between isomers.
      
  • Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7).

    • Why: Suppresses ionization of the phenol (pKa ~10), keeping it neutral for consistent retention.

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Flow Rate: 1.0 mL/min.

  • Column Temp:

    
    C.
    
  • Detection: 280 nm (aromatic ring) and 230 nm (ketone conjugation).

Gradient Program
Time (min)% Mobile Phase A% Mobile Phase BEvent
0.09010Equilibration
2.09010Isocratic Hold
15.04060Linear Gradient
18.01090Wash
20.09010Re-equilibration
Standard Preparation & System Suitability

Stock Solution: Dissolve 10 mg of Reference Standard in 10 mL Acetonitrile. Resolution Solution (Critical): Mix equal parts of the Target Compound (3-OH, 4-OMe) and the Isomer (4-OH, 3-OMe).

System Suitability Criteria (SSC):

  • Resolution (

    
    ): 
    
    
    
    between the Target and Isomer peaks.
  • Tailing Factor (

    
    ): 
    
    
    
    .
  • Precision: %RSD of peak area

    
     (n=6 injections).
    

Part 4: Method Validation Workflow

The following diagram illustrates the decision matrix for validating this specific purity assessment, ensuring compliance with ICH Q2(R1) guidelines.

Figure 2: Validation Decision Matrix

ValidationWorkflow Start Start Validation Specificity Specificity Test: Inject Resolution Solution Start->Specificity CheckRs Is Rs > 2.0? Specificity->CheckRs Linearity Linearity: 5 Levels (50-150%) CheckRs->Linearity Yes FailMethod Redevelop Method: Change Gradient/Column CheckRs->FailMethod No Accuracy Accuracy (Recovery): Spike Impurities Linearity->Accuracy Final Method Validated Accuracy->Final

Caption: Step-by-step validation workflow focusing on the critical resolution parameter (


) before proceeding to quantitative linearity.

Part 5: Data Interpretation & Troubleshooting

When analyzing the chromatograms, observe the elution order. On a Phenyl-Hexyl column under acidic conditions:

  • More Polar Impurities: Oxidized derivatives (e.g., benzoic acid analogs) elute first (

    
     min).
    
  • Target Compound: 1-(3-hydroxy-4-methoxyphenyl)-1-butanone usually elutes before the 4-hydroxy isomer due to intramolecular hydrogen bonding differences affecting polarity.

  • Non-Polar Impurities: Over-alkylated byproducts elute late (

    
     min).
    

Common Issue: Peak Fronting.

  • Cause: Sample solvent strength too high (e.g., 100% Acetonitrile injection).

  • Fix: Dilute sample in starting mobile phase (90:10 Water:ACN).

References

  • PubChem. (2025).[1] 1-(3-Hydroxy-4-methoxyphenyl)ethanone (Isoacetovanillone) Compound Summary. National Library of Medicine. Available at: [Link]

  • SIELC Technologies. (2018). Separation of 4-(4-Hydroxy-3-methoxyphenyl)-2-butanone on Newcrom R1 HPLC column. Available at: [Link]

  • NIST Chemistry WebBook. (2025). 2-Butanone, 4-(4-hydroxy-3-methoxyphenyl)- Mass Spectrum. National Institute of Standards and Technology.[2] Available at: [Link]

Sources

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